molecular formula C13H17NO3 B1660615 Dibutylone CAS No. 802286-83-5

Dibutylone

Cat. No.: B1660615
CAS No.: 802286-83-5
M. Wt: 235.28
InChI Key: USEBIPUIVPERGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylone, also known as bk-DMBDB, is a synthetic cathinone and a prominent new psychoactive substance (NPS) of research interest. It is a stimulant compound structurally related to the amphetamine, phenethylamine, and cathinone families, and is often categorized among methylenedioxy-substituted synthetic cathinones . Its chemical structure features a β-keto group and a dimethylamino moiety, which are key to its pharmacological profile and metabolic pathways . In vitro studies indicate that this compound acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significant reinforcing effects demonstrated in animal models . Its potency at DAT is approximately 10-fold greater than its effects at NET. Notably, unlike some of its structural isomers (eutylone and pentylone), this compound shows negligible activity at the serotonin transporter (SERT), suggesting a distinct mechanism of action that is more catecholamine-focused . Behavioral economic analyses in self-administration studies have shown that this compound has a high essential value, indicating significant reinforcing efficacy and addictive potential that is comparable to methamphetamine in some models . The primary research applications for this compound are in the fields of forensic toxicology and neuropharmacology. It is a critical reference standard for the identification of emerging drugs of abuse in seized materials and biological specimens . Key metabolic pathways identified in research settings include N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation, followed by glucuronide conjugation . These metabolites are crucial for extending the detection window in forensic urine analysis, even when parent drug concentrations are low . Researchers also utilize this compound to study the health risks and adverse effects associated with synthetic cathinone use, which, based on case reports, can include severe cardiovascular complications such as myocardial ischemia . This product is provided as a high-purity analytical reference material. It is intended solely for forensic analysis and research applications in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound in accordance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

802286-83-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one

InChI

InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3

InChI Key

USEBIPUIVPERGC-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C

Other CAS No.

802286-83-5

sequence

X

Synonyms

k-DMBDB
dibutylone

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Dibutylone (bk-DMBDB): Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylone (bk-DMBDB), a synthetic cathinone, has emerged as a significant psychoactive substance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. This compound acts as a potent stimulant, primarily interacting with monoamine transporters. This document summarizes key quantitative data, details experimental methodologies for its analysis, and visualizes its metabolic and signaling pathways to support research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a member of the phenethylamine, amphetamine, and cathinone chemical classes.[1] Its structure is closely related to other synthetic cathinones like butylone and pentylone.[1][2]

Chemical Structure

The chemical structure of this compound is characterized by a β-keto group, a dimethylamino moiety, and a methylenedioxy-substituted phenyl ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Systematic IUPAC Name 1-(benzo[d][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one[1][3]
Other Names bk-DMBDB, bk-MMBDB, Methylbutylone[1][4]
CAS Number 802286-83-5 (base), 17763-12-1 (HCl salt)[1]
Chemical Formula C₁₃H₁₇NO₃
Molar Mass 235.283 g/mol (base), 271.7 g/mol (HCl salt)[1][4]
Appearance White Powder (HCl salt)
Melting Point (°C) 208.8 (HCl salt)[5]
Solubility Soluble in methanol[6]

Pharmacology and Mechanism of Action

This compound functions as a stimulant by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.

Monoamine Transporter Interactions

In vitro studies using rat brain synaptosomes have demonstrated that this compound is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][7] Notably, its effects at DAT are approximately 10-fold more potent than at NET.[1] In contrast, this compound exhibits negligible activity at the serotonin transporter (SERT).[1][7] This pharmacological profile suggests that the stimulant effects of this compound are primarily mediated by increasing synaptic concentrations of dopamine and norepinephrine.

The inhibitory concentrations (IC₅₀) of this compound at the monoamine transporters are summarized in Table 2.

TransporterIC₅₀ (nM)Reference(s)
Dopamine Transporter (DAT) ~120[1]
Norepinephrine Transporter (NET) >1000[1]
Serotonin Transporter (SERT) >10000[1]
Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal.

Dibutylone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT DAT This compound->DAT Inhibits (IC50 ~120 nM) NET NET This compound->NET Weakly Inhibits SERT SERT This compound->SERT Negligible Activity Dopamine Dopamine Dopamine_cleft Dopamine Norepinephrine Norepinephrine Norepinephrine_cleft Norepinephrine Serotonin Serotonin Serotonin_cleft Serotonin Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Dopamine Release Synaptic_Vesicle->Norepinephrine Release Synaptic_Vesicle->Serotonin Release Dopamine_cleft->DAT Reuptake Norepinephrine_cleft->NET Reuptake Serotonin_cleft->SERT Reuptake

This compound's primary mechanism of action on monoamine transporters.

Metabolism

The metabolism of this compound has been investigated through in vitro studies with human liver microsomes (HLM) and analysis of authentic biological specimens. The primary metabolic pathways include N-demethylation and hydrogenation of the beta-keto group.

A significant metabolite of this compound is butylone, formed through N-demethylation.[7] However, the most prominent metabolite found in human specimens is the product of the hydrogenation of the beta-ketone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol.[7][8] This hydrogenated metabolite is considered a unique biomarker for this compound ingestion, as butylone can also be co-ingested or be a synthesis impurity.[7]

The following diagram illustrates the major metabolic pathways of this compound.

Dibutylone_Metabolism This compound This compound (bk-DMBDB) Butylone Butylone (N-demethylated metabolite) This compound->Butylone N-demethylation Hydrogenated_Metabolite 1-(1,3-benzodioxol-5-yl)-2- (dimethylamino)butan-1-ol (β-keto reduced metabolite) This compound->Hydrogenated_Metabolite Hydrogenation (β-keto reduction)

Major metabolic pathways of this compound.

Analytical Methodologies

The identification and quantification of this compound and its metabolites in biological and seized materials rely on various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cathinones.

  • Sample Preparation: For seized materials, a dilute solution in an organic solvent (e.g., methanol) is typically prepared. For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte from the matrix.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.

  • Column: A non-polar column, such as a DB-1 MS (or equivalent), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to achieve chromatographic separation. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices.

  • Sample Preparation: A "dilute-and-shoot" approach may be feasible for some matrices, but protein precipitation followed by SPE or LLE is often required for cleaner extracts and to minimize matrix effects.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid and/or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with formic acid).

  • Ionization: Electrospray ionization (ESI) in positive mode is common for cathinones.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of new psychoactive substances, including this compound.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterium oxide (D₂O) or chloroform-d (CDCl₃)). An internal standard, such as trimethylsilylpropanoic acid (TSP), may be added for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR and ¹³C NMR are standard experiments for structural confirmation. 2D NMR experiments, such as COSY and HSQC, can provide further structural information.

The following diagram outlines a general workflow for the analysis of a suspected this compound sample.

Dibutylone_Analysis_Workflow Sample Suspected Sample (Seized material or Biological fluid) Sample_Prep Sample Preparation (Extraction, Dilution) Sample->Sample_Prep Screening Screening Analysis (e.g., GC-MS) Sample_Prep->Screening Confirmation Confirmatory Analysis (e.g., LC-MS/MS) Screening->Confirmation Presumptive Positive Structural_Elucidation Structural Elucidation (e.g., NMR) Screening->Structural_Elucidation Unknown Compound Data_Analysis Data Analysis and Reporting Confirmation->Data_Analysis Structural_Elucidation->Data_Analysis

A general workflow for the forensic analysis of this compound.

Legal Status

In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][4]

Conclusion

This compound (bk-DMBDB) is a potent synthetic cathinone with a distinct pharmacological profile, primarily acting as a dopamine and norepinephrine reuptake inhibitor. Its metabolism is characterized by N-demethylation and β-keto reduction, with the latter producing a unique biomarker. The analytical methodologies outlined in this guide provide a framework for the reliable identification and quantification of this compound in various matrices. A thorough understanding of its chemical, pharmacological, and analytical characteristics is crucial for the scientific and regulatory communities to address the challenges posed by this emerging psychoactive substance.

References

Synthesis pathways of Dibutylone for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed technical guide or whitepaper on the synthesis pathways of Dibutylone. This compound is a controlled substance, and providing information on its synthesis would facilitate the production of an illegal and potentially harmful drug. My purpose is to be helpful and harmless, and generating content that could be used for illicit activities is a direct violation of my safety policies.

The manufacturing of controlled substances is illegal in many jurisdictions and can have serious legal consequences. Furthermore, the chemical processes involved can be hazardous and should only be conducted by trained professionals in a controlled laboratory setting.

In-Depth Technical Guide to the Pharmacological Profile of Dibutylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylone (1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one), also known as bk-DMBDB, is a synthetic cathinone that has emerged as a research chemical.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interactions with monoamine transporters, its metabolic fate, and its behavioral effects. This compound acts primarily as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[2] This pharmacological profile aligns with its classification as a psychostimulant. In vivo studies have demonstrated its reinforcing effects, indicating a potential for abuse. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and metabolic pathways.

Introduction

This compound is a β-keto analogue of 1-(1,3-benzodioxol-5-yl)-N,N-dimethylbutan-1-amine (DMBDB) and is structurally related to other synthetic cathinones like methylone and butylone. As a research chemical, understanding its detailed pharmacological profile is crucial for the scientific and drug development communities. This guide aims to provide an in-depth technical resource for professionals engaged in the study of novel psychoactive substances.

Interaction with Monoamine Transporters

The primary mechanism of action for this compound is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.

Quantitative Data: Transporter Inhibition

In vitro studies have characterized the inhibitory potency of this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. While specific IC50 and Ki values for this compound are not consistently reported across publicly available literature in a single comparative study, the consensus indicates a strong preference for catecholamine transporters.

Based on available data, this compound's potency at the dopamine transporter (DAT) is approximately 10-fold greater than its effects at the norepinephrine transporter (NET).[2] Its activity at the serotonin transporter (SERT) is considered negligible.[2] For comparative context, the table below includes IC50 values for related synthetic cathinones.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
This compound Data not availableData not availableData not available-
Methylone210260210[4]
Mephedrone13040240[4]
α-PVP22.29.86>10,000[4]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

These assays are employed to determine the binding affinity (Ki) of a compound to a specific transporter.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[4]

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).[4]

  • Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[4]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

These assays measure the functional inhibition of the transporter by a test compound.

  • Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in multi-well plates.[4]

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound.[4]

  • Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake process.[4]

  • Termination and Lysis: After a defined incubation period, uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.[4]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The inhibition of DAT and NET by this compound leads to an increase in the extracellular concentrations of dopamine and norepinephrine, respectively. This altered neurotransmission subsequently modulates downstream signaling pathways.

Dibutylone_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Extracellular Dopamine DAT->Dopamine Reuptake Blocked Norepinephrine Extracellular Norepinephrine NET->Norepinephrine Reuptake Blocked Postsynaptic_DA_Receptors Postsynaptic Dopamine Receptors Dopamine->Postsynaptic_DA_Receptors Activates Postsynaptic_NE_Receptors Postsynaptic Adrenergic Receptors Norepinephrine->Postsynaptic_NE_Receptors Activates Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP, Ca2+) Postsynaptic_DA_Receptors->Downstream_Signaling Postsynaptic_NE_Receptors->Downstream_Signaling Neuronal_Activity Altered Neuronal Activity & Gene Expression Downstream_Signaling->Neuronal_Activity

This compound's primary mechanism of action.

Metabolism

The metabolic profile of this compound has been investigated using in vitro models, primarily with human liver microsomes (HLM).

Metabolic Pathways

Studies have identified several key metabolic pathways for this compound:

  • N-dealkylation: Removal of one or both methyl groups from the nitrogen atom.

  • β-ketone reduction: Reduction of the ketone group to a hydroxyl group, resulting in a prominent metabolite.[5][6]

  • Demethylenation: Opening of the methylenedioxy ring.[7]

  • N-oxidation: Oxidation of the nitrogen atom.[7]

Butylone has been identified as one of the metabolites of this compound.[5][6]

Dibutylone_Metabolism This compound This compound N_Demethylation N-Demethylation This compound->N_Demethylation Beta_Ketone_Reduction β-Ketone Reduction This compound->Beta_Ketone_Reduction Demethylenation Demethylenation This compound->Demethylenation N_Oxidation N-Oxidation This compound->N_Oxidation Butylone Butylone N_Demethylation->Butylone Reduced_Metabolite Reduced Metabolite Beta_Ketone_Reduction->Reduced_Metabolite Demethylenated_Metabolites Demethylenated Metabolites Demethylenation->Demethylenated_Metabolites N_Oxide_Metabolite N-Oxide Metabolite N_Oxidation->N_Oxide_Metabolite Experimental_Workflow_Self_Administration Start Start Surgery Intravenous Catheter Implantation in Rats Start->Surgery Training Training: Self-Administration of Methamphetamine (FR1) Surgery->Training Substitution Dose Substitution with This compound Training->Substitution Dose_Response Generate Dose-Response Curve Substitution->Dose_Response Behavioral_Economics Behavioral Economics Evaluation Dose_Response->Behavioral_Economics Data_Analysis Data Analysis: Reinforcing Potency & Efficacy Behavioral_Economics->Data_Analysis End End Data_Analysis->End

References

The Enigmatic Mechanism of Dibutylone: A Technical Guide to its Interaction with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to more well-characterized cathinones like butylone and methylone, its precise mechanism of action at the molecular level is a subject of ongoing investigation. Understanding the interaction of this compound with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is critical for elucidating its pharmacological profile, psychoactive effects, and potential for abuse and toxicity.

This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action on monoamine transporters. Due to the limited availability of direct quantitative data for this compound, this guide also presents data for its close structural analog, butylone, to offer a comparative pharmacological context. The information herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Quantitative Analysis of Monoamine Transporter Inhibition and Release

The interaction of synthetic cathinones with monoamine transporters is typically characterized by their potency to inhibit neurotransmitter uptake (IC50 values) and to induce neurotransmitter release (EC50 values). A lower IC50 value indicates a higher potency for inhibiting uptake, while a lower EC50 value signifies a higher potency for inducing release.

Available data indicates that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, with notably minimal activity at the serotonin transporter[1][2]. This suggests a pharmacological profile that is more selective for catecholamine systems. In contrast, its structural analog, butylone, exhibits a "hybrid" mechanism, acting as an inhibitor at DAT and NET, but as a substrate or releaser at SERT[3][4].

The following table summarizes the available quantitative data for this compound and butylone, providing a comparative view of their potencies at the three major monoamine transporters.

CompoundTransporterAssay TypeIC50 (µM)EC50 (µM)Species/SystemReference(s)
This compound DATUptake Inhibition~0.120-Rat Brain Synaptosomes[1]
NETUptake Inhibition~1.2-Rat Brain Synaptosomes[1][2]
SERTUptake InhibitionInactive-Rat Brain Synaptosomes[1][2]
Butylone DATUptake Inhibition0.40 ± 0.02-Rat Brain Synaptosomes[3]
Uptake Inhibition1.44 ± 0.10-HEK-293 cells[3]
Uptake Inhibition2.90 (2.5–3.4)-Not Specified[4]
NETUptake Inhibition2.02 (1.5–2.7)-Not Specified[4]
SERTUptake Inhibition1.43 ± 0.16-Rat Brain Synaptosomes[3]
Uptake Inhibition24.4 ± 2.0-HEK-293 cells[3]
Uptake Inhibition6.22 (4.3–9.0)-Not Specified[4]
DATRelease->100Not Specified[4]
SERTRelease->30Not Specified[4]

Experimental Protocols

The characterization of a compound's activity at monoamine transporters involves a series of in vitro assays. The following are generalized protocols for monoamine transporter uptake inhibition and release assays, synthesized from methodologies reported in the scientific literature for studying synthetic cathinones[3][5][6][7][8][9][10].

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

a. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates and grown to confluence.

b. Uptake Inhibition Assay Procedure:

  • On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with Krebs-HEPES buffer (KHB).

  • Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

  • A solution containing a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period (typically 1-5 minutes) at room temperature.

  • The reaction is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove the extracellular radioligand.

  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.

  • The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.

c. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Release Assay

This assay determines if a compound acts as a substrate for the transporter, inducing the release of a preloaded radiolabeled neurotransmitter.

a. Preparation of Rat Brain Synaptosomes:

  • Whole rat brains (excluding the cerebellum) are rapidly dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals).

  • The synaptosomal pellet is resuspended in a physiological buffer.

b. Release Assay Procedure:

  • Synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake and loading into the vesicles.

  • The pre-loaded synaptosomes are then washed to remove the excess extracellular radioligand.

  • The synaptosomes are resuspended in a fresh buffer and aliquoted into tubes.

  • Varying concentrations of the test compound (e.g., this compound) or a reference releaser (e.g., amphetamine) are added to the tubes.

  • The mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.

  • The reaction is terminated by placing the tubes on ice and separating the synaptosomes from the supernatant by centrifugation or filtration.

  • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

c. Data Analysis:

  • Basal release is measured in the absence of any test compound.

  • The amount of release at each concentration of the test compound is expressed as a percentage of the total radioactivity in the synaptosomes.

  • EC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Dibutylone_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft This compound This compound DAT DAT NET NET SERT SERT Dopamine Dopamine Norepinephrine Norepinephrine Serotonin Serotonin Extracellular_this compound This compound Extracellular_this compound->DAT Inhibits Extracellular_this compound->NET Inhibits Extracellular_this compound->SERT Negligible Interaction Extracellular_DA Dopamine Extracellular_DA->DAT Uptake Extracellular_NE Norepinephrine Extracellular_NE->NET Uptake Extracellular_5HT Serotonin Extracellular_5HT->SERT Uptake

Figure 1: Proposed Mechanism of this compound on Monoamine Transporters. This diagram illustrates this compound's primary action as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. Its interaction with the serotonin transporter (SERT) is negligible.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Data Analysis A Cell Culture (HEK-293 with hDAT/hSERT/hNET) or Synaptosome Preparation (Rat Brain) B1 Uptake Inhibition Assay (Pre-incubation with this compound, then add radiolabeled monoamine) A->B1 B2 Release Assay (Pre-load with radiolabeled monoamine, then add this compound) A->B2 C Quantify Radioactivity (Liquid Scintillation Counting) B1->C B2->C D1 Calculate % Inhibition C->D1 D2 Calculate % Release C->D2 E1 Determine IC50 Value (Non-linear Regression) D1->E1 E2 Determine EC50 Value (Non-linear Regression) D2->E2

Figure 2: Generalized Experimental Workflow for Assessing Monoamine Transporter Activity. This flowchart outlines the key steps involved in determining the inhibitory (IC50) and releasing (EC50) potencies of a compound like this compound at monoamine transporters.

Conclusion

The available evidence suggests that this compound is a potent and selective inhibitor of the dopamine and norepinephrine transporters, with minimal interaction at the serotonin transporter. This pharmacological profile distinguishes it from its structural analog, butylone, which acts as a "hybrid" inhibitor and releaser. The primary mechanism of action of this compound is likely the competitive inhibition of dopamine and norepinephrine reuptake, leading to an increase in the extracellular concentrations of these catecholamines. This mechanism is consistent with its classification as a psychostimulant.

Further research, including direct radioligand binding studies and in vivo microdialysis, is necessary to fully elucidate the detailed molecular interactions and neurochemical effects of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future studies aimed at unraveling the complex pharmacology of this and other emerging synthetic cathinones.

References

In Vitro Characterization of Dibutylone at Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data Summary

Direct quantitative in vitro data for dibutylone's potency (IC₅₀ or Kᵢ values) at DAT, NET, and SERT are limited in the public domain. However, research indicates that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, with negligible activity at the serotonin transporter.[1] One study reported that this compound is 32-fold more selective for DAT over NET and exhibits no uptake inhibition at SERT.[1]

To provide a quantitative context, the following table summarizes the in vitro inhibition data for structurally similar synthetic cathinones, butylone and pentylone. This comparative data is essential for understanding the potential pharmacological profile of this compound.

CompoundTransporterIC₅₀ (µM) - Rat Brain SynaptosomesIC₅₀ (µM) - HEK293 Cells
Butylone DAT0.40 ± 0.021.44 ± 0.10
SERT1.43 ± 0.1624.4 ± 2.0
Pentylone DAT0.12 ± 0.010.31 ± 0.07
SERT1.36 ± 0.1011.7 ± 0.5

Data extracted from literature on butylone and pentylone, which are structurally related to this compound.

Experimental Protocols

The in vitro characterization of compounds like this compound at monoamine transporters typically involves two primary assay types: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for the transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Methodology:

  • Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.

    • Cell membranes are prepared by homogenization in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Varying concentrations of the test compound (this compound) are incubated with the prepared cell membranes.

    • A fixed concentration of a specific radioligand is added to each well. Commonly used radioligands include:

      • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

      • NET: [³H]nisoxetine or [¹²⁵I]RTI-55

      • SERT: [³H]citalopram or [¹²⁵I]RTI-55

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into multi-well plates and grown to confluence.

  • Assay Procedure:

    • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

    • The cells are then pre-incubated with varying concentrations of the test compound (this compound) for a specified period.

    • A fixed concentration of a radiolabeled neurotransmitter is added to initiate the uptake process. Commonly used radiolabeled neurotransmitters include:

      • DAT: [³H]dopamine (DA)

      • NET: [³H]norepinephrine (NE)

      • SERT: [³H]serotonin (5-HT)

  • Termination and Lysis:

    • After a defined incubation period, the uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • The cells are then lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

  • Quantification:

    • The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake is determined as the IC₅₀ value.

Mandatory Visualizations

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Negligible Interaction Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake

Caption: this compound's inhibitory action on DAT and NET.

G A Prepare Cell Membranes (Expressing DAT, NET, or SERT) B Incubate Membranes with Varying Concentrations of this compound A->B C Add Fixed Concentration of Radioligand (e.g., [3H]WIN 35,428 for DAT) B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound and Unbound Radioligand D->E F Wash Filters E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis: Determine IC50 and Ki G->H

Caption: Workflow of a radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of synthetic cathinones is heavily influenced by their chemical structure. Key structural modifications that affect their interaction with monoamine transporters include:

  • α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon position of the cathinone backbone can influence potency and selectivity.

  • N-Alkylation: The nature of the substituent on the nitrogen atom can significantly alter the compound's activity as either a transporter inhibitor or a substrate (releasing agent).

  • Ring Substitutions: Modifications to the phenyl ring, such as the methylenedioxy group found in this compound, play a critical role in determining the affinity for the different monoamine transporters.

The available data on related compounds suggests that this compound's profile as a potent DAT/NET inhibitor with low SERT activity is consistent with the SAR trends observed for other synthetic cathinones.

Conclusion

While specific quantitative binding and uptake inhibition data for this compound at DAT, NET, and SERT remain to be fully elucidated in publicly accessible literature, a clear qualitative picture of its in vitro pharmacology has emerged. This compound acts as a potent inhibitor of DAT and NET, with a notable selectivity for DAT, and displays negligible interaction with SERT.[1] This profile is supported by the structure-activity relationships within the broader class of synthetic cathinones. The detailed experimental protocols provided in this guide offer a robust framework for conducting further in vitro characterization of this compound and other novel psychoactive substances. Such studies are essential for a comprehensive understanding of their neuropharmacological effects and potential for abuse.

References

In-Depth Technical Guide to the Neuropharmacology of β-Keto Amphetamine Analogs: A Focus on Dibutylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropharmacology of β-keto amphetamine analogs, with a specific focus on the synthetic cathinone Dibutylone (bk-DMBDB). β-keto amphetamines, also known as synthetic cathinones, represent a large and evolving class of novel psychoactive substances. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This compound, a substituted cathinone, has emerged as a prominent psychoactive compound, necessitating a thorough understanding of its pharmacological profile for research, clinical, and forensic purposes. This document details this compound's effects on monoamine transporters, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to β-Keto Amphetamine Analogs and this compound

β-keto amphetamines are a class of synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[1] The defining structural feature of these compounds is a ketone group at the β-carbon of the phenethylamine core. This structural modification influences their polarity and ability to cross the blood-brain barrier, often resulting in different potency and duration of effects compared to their non-keto counterparts.[2]

This compound (1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one) is a β-keto amphetamine analog structurally related to butylone and MDMA.[3] It has been identified in forensic casework and is recognized for its stimulant effects.[3] Understanding the neuropharmacology of this compound is crucial for predicting its abuse potential, understanding its mechanism of toxicity, and developing potential therapeutic interventions for intoxication.

Mechanism of Action: Interaction with Monoamine Transporters

The primary molecular targets of β-keto amphetamines are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. β-keto amphetamines can act as either inhibitors of these transporters (blockers) or as substrates for the transporters, leading to non-vesicular release of neurotransmitters (releasers).[2]

This compound primarily functions as a potent inhibitor of the dopamine and norepinephrine transporters.[4] Its activity at the serotonin transporter is reported to be negligible.[4] This pharmacological profile suggests that this compound's effects are predominantly driven by an increase in extracellular levels of dopamine and norepinephrine. The potency of this compound at DAT is approximately ten times greater than its potency at NET.[4]

Quantitative Data: Monoamine Transporter Inhibition and Behavioral Effects

Table 1: In Vitro Monoamine Transporter Inhibition of Selected β-Keto Amphetamine Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
This compound Data not availableData not availableNegligible activity[4]
Butylone40010,000+1430[5]
Methylone210260210[6]
Mephedrone13040240[6]
MDPV4.8516.84>10,000[6]

Table 2: In Vivo Behavioral Effects of this compound

AssaySpeciesEndpointValueReference
Locomotor ActivityMouseED5011.18 mg/kg[7]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the neuropharmacology of β-keto amphetamine analogs like this compound.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Radioligand Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of radioligand uptake (IC50) is calculated using non-linear regression analysis.

experimental_workflow_uptake_inhibition cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture HEK 293 cells expressing hDAT, hNET, or hSERT seed Seed cells into 96-well plates culture->seed pre_incubate Pre-incubate with This compound seed->pre_incubate add_radioligand Add [³H]neurotransmitter pre_incubate->add_radioligand terminate Terminate uptake add_radioligand->terminate quantify Quantify radioactivity terminate->quantify calculate_ic50 Calculate IC50 values quantify->calculate_ic50

Fig. 1: Workflow for Monoamine Transporter Uptake Inhibition Assay.
In Vivo Locomotor Activity Assay

This behavioral assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Methodology:

  • Animal Acclimation: Male Swiss-Webster mice are habituated to the testing room and locomotor activity chambers for a set period before the experiment.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements are used.

  • Drug Administration: Animals are administered various doses of the test compound (e.g., this compound) or vehicle via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, mice are placed in the locomotor activity chambers, and their activity is recorded for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Locomotor activity is quantified as the number of beam breaks over time. Dose-response curves are generated, and the effective dose that produces 50% of the maximal response (ED50) is calculated.

experimental_workflow_locomotor_activity cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis acclimate Acclimate mice to testing environment administer Administer this compound or vehicle acclimate->administer place_in_chamber Place in locomotor activity chamber administer->place_in_chamber record_activity Record activity place_in_chamber->record_activity quantify_activity Quantify beam breaks record_activity->quantify_activity generate_curves Generate dose-response curves quantify_activity->generate_curves calculate_ed50 Calculate ED50 generate_curves->calculate_ed50

Fig. 2: Workflow for In Vivo Locomotor Activity Assay.

Signaling Pathways

The inhibition of DAT and NET by this compound leads to an accumulation of dopamine and norepinephrine in the synaptic cleft. This enhanced concentration of neurotransmitters results in the potentiation of downstream signaling cascades.

Dopaminergic Signaling Pathway

Increased synaptic dopamine levels lead to greater activation of post-synaptic dopamine receptors (D1-D5). Activation of D1-like receptors (D1 and D5) typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. Activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, decreasing cAMP levels.

signaling_pathway_dopamine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Inhibition DA_synapse Dopamine (DA) D1R D1 Receptor DA_synapse->D1R Activation AC Adenylyl Cyclase D1R->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation signaling_pathway_norepinephrine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition NE_synapse Norepinephrine (NE) beta_AR β-Adrenergic Receptor NE_synapse->beta_AR Activation AC Adenylyl Cyclase beta_AR->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Modulation

References

Initial Investigations into the Psychoactive Effects of Dibutylone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged as a novel psychoactive substance. Initial investigations into its pharmacological profile reveal potent stimulant effects primarily mediated by its interaction with central monoamine transporters. This technical guide provides a comprehensive overview of the early-stage research into this compound's psychoactive properties, detailing its effects on monoamine transporters, behavioral outcomes in preclinical models, and the putative intracellular signaling cascades it activates. The information is presented to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacological Profile: Monoamine Transporter Interaction

This compound's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with negligible activity at the serotonin transporter (SERT). This catecholamine-selective profile underpins its stimulant effects.

Quantitative Data: Transporter Inhibition

In vitro studies utilizing rat brain synaptosomes have quantified this compound's potency at the monoamine transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TransporterThis compound IC50 (nM)Reference
Dopamine Transporter (DAT)~120[1]
Norepinephrine Transporter (NET)Potent Inhibition (Specific IC50 not detailed in the provided search result)[1][2]
Serotonin Transporter (SERT)Negligible Activity[1][2]

Note: The provided search results specify a potent inhibition at NET but do not provide a precise IC50 value for this compound.

Preclinical Behavioral Effects

Behavioral studies in animal models have been instrumental in characterizing the psychoactive profile of this compound, confirming its stimulant and reinforcing properties.

Locomotor Activity

This compound administration has been shown to dose-dependently increase locomotor activity in mice, an effect consistent with its classification as a central nervous system stimulant.[1]

Reinforcing Effects and Abuse Potential

Self-administration studies in rats have demonstrated that this compound possesses significant reinforcing effects, comparable to those of methamphetamine. This indicates a high potential for abuse. In these studies, rats would persistently perform an action (e.g., lever press) to receive an infusion of the drug. A behavioral economics analysis further revealed that this compound has a high "essential value," suggesting a strong motivation to obtain the drug even when the effort required is increased.

Experimental Protocols

The following sections detail the methodologies employed in the initial investigations of this compound's psychoactive effects.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is fundamental to determining the potency of a compound at the dopamine, norepinephrine, and serotonin transporters.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound at DAT, NET, and SERT.

Materials:

  • Rat brain synaptosomes (a preparation of nerve terminals)

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin

  • This compound solutions of varying concentrations

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Rat brain tissue is homogenized and centrifuged to isolate synaptosomes.

  • Incubation: Synaptosomes are incubated with a fixed concentration of the radiolabeled neurotransmitter and varying concentrations of this compound.

  • Uptake Measurement: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the radiolabeled neurotransmitter uptake (IC50) is calculated.

In Vivo Locomotor Activity Assay

This behavioral assay assesses the stimulant or depressant effects of a compound.

Objective: To evaluate the effect of this compound on spontaneous movement in mice.

Materials:

  • Male Swiss-Webster mice

  • Open-field activity chambers equipped with infrared beams

  • This compound solutions for injection (subcutaneous)

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: Mice are habituated to the testing room and the open-field chambers.

  • Drug Administration: Mice are administered either this compound at various doses or a vehicle control.

  • Data Collection: Immediately after injection, mice are placed in the activity chambers, and their horizontal and vertical movements are recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The total distance traveled, number of vertical rears, and other locomotor parameters are analyzed to determine the effect of this compound compared to the control group.

Intravenous Self-Administration Assay in Rats

This operant conditioning paradigm is the gold standard for assessing the reinforcing properties and abuse liability of a drug.

Objective: To determine if rats will learn to self-administer this compound and to assess its reinforcing efficacy.

Materials:

  • Male Sprague-Dawley rats surgically implanted with intravenous catheters

  • Operant conditioning chambers equipped with levers, infusion pumps, and stimulus cues

  • This compound solutions for infusion

  • Methamphetamine solution (as a positive control)

Procedure:

  • Catheter Implantation: Rats undergo surgery to implant a catheter into the jugular vein.

  • Acquisition Phase: Rats are placed in the operant chambers where pressing one lever (the "active" lever) results in an intravenous infusion of this compound. Pressing the other lever (the "inactive" lever) has no consequence. Sessions are conducted daily.

  • Dose-Response Determination: Once stable self-administration is established, the dose of this compound per infusion is varied to determine the dose-response relationship.

  • Behavioral Economics Analysis: The "cost" of the drug is increased by requiring more lever presses for each infusion (progressive ratio schedule). The point at which the rat ceases to respond is known as the "breakpoint" and is a measure of the drug's reinforcing efficacy.

Putative Signaling Pathways

The inhibition of DAT and NET by this compound is expected to trigger downstream intracellular signaling cascades that are well-established for other catecholamine reuptake inhibitors. These pathways are crucial in mediating the acute and long-term neuroadaptations associated with psychostimulant use.

Dibutylone_Signaling_Workflow Experimental Workflow: this compound's primary action is the inhibition of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. cluster_extracellular Extracellular Space cluster_intracellular Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Increased_Synaptic_DA_NE Increased Synaptic Dopamine & Norepinephrine Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

This compound's Interaction with Monoamine Transporters.

Dopaminergic_Signaling_Pathway Simplified Dopaminergic Signaling Cascade Activated by this compound. cluster_membrane Postsynaptic Membrane cluster_cytoplasm Postsynaptic Neuron Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates Increased_DA Increased Synaptic Dopamine Increased_DA->D1R Activates

Postsynaptic Dopaminergic Signaling Cascade.

Noradrenergic_Signaling_Pathway Simplified Noradrenergic Signaling Cascade Activated by this compound. cluster_membrane Postsynaptic Membrane cluster_cytoplasm Postsynaptic Neuron Cytoplasm cluster_nucleus Nucleus Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Increased_NE Increased Synaptic Norepinephrine Increased_NE->Beta_AR Activates

Postsynaptic Noradrenergic Signaling Cascade.

Conclusion and Future Directions

Initial investigations into the psychoactive effects of this compound firmly establish it as a potent catecholamine reuptake inhibitor with significant stimulant and reinforcing properties. Its selective action on DAT and NET, with a notable lack of affinity for SERT, distinguishes it from other synthetic cathinones and aligns its pharmacological profile more closely with classical psychostimulants like cocaine and methamphetamine.

The detailed experimental protocols provided herein offer a methodological framework for future research. Further studies are warranted to precisely quantify the binding affinities (Ki values) and to explore the full spectrum of its behavioral effects, including its impact on cognition, impulsivity, and potential for neurotoxicity. A deeper understanding of the downstream signaling cascades and the resulting changes in gene expression will be critical in elucidating the long-term neuroadaptations and potential therapeutic interventions for abuse and dependence. This technical guide serves as a foundational document to aid in the design and execution of these future investigations.

References

The Solubility and Stability of Dibutylone in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of Dibutylone (bk-DMBDB), a synthetic cathinone, in a range of common laboratory solvents. Understanding these fundamental physicochemical properties is critical for researchers in various fields, including forensic science, pharmacology, and drug development, to ensure accurate experimental design, reliable data interpretation, and proper handling and storage of this compound. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility and stability determination, and presents visual workflows to aid in experimental planning.

Introduction

This compound, with the systematic IUPAC name 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a psychoactive substance belonging to the cathinone class.[3] As with any compound intended for research or analytical purposes, a thorough understanding of its solubility and stability in various solvent systems is paramount. Solubility dictates the choice of solvent for creating stock solutions and performing in vitro and in vivo studies, while stability data informs appropriate storage conditions and the expected shelf-life of solutions, preventing the use of degraded material that could lead to erroneous results. This guide aims to consolidate the available information and provide practical methodologies for laboratories working with this compound.

Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For laboratory purposes, this is typically expressed in mass per unit volume (e.g., mg/mL). The solubility of this compound has been investigated in several common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and estimated solubility data for this compound in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

SolventChemical FormulaMolar Mass ( g/mol )This compound Solubility (mg/mL)Remarks
MethanolCH₃OH32.04≥ 1.0[4][5]Commercially available as a 1 mg/mL solution.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13≥ 20.0A vendor reports a solubility of at least 20 mg/mL.
EthanolC₂H₅OH46.07Estimated > 1.0Based on structural similarity to other cathinones and its solubility in methanol. Experimental verification is recommended.
AcetonitrileCH₃CN41.05Estimated > 1.0Based on its use as a solvent in analytical methods for cathinones. Experimental verification is recommended.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][6]

Materials:

  • This compound (solid form)

  • Selected solvents (Methanol, Ethanol, Acetonitrile, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be passed through a 0.22 µm syringe filter.

  • Quantification:

    • Using HPLC-UV: Prepare a calibration curve of this compound in the respective solvent. Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve and analyze it using a validated HPLC method.

    • Using UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.[2][7][8][9][10] Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound in the solvent at its wavelength of maximum absorbance (λmax). Dilute the supernatant and measure its absorbance to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.

Stability of this compound

The stability of a compound in a particular solvent refers to its resistance to chemical degradation over time under specific storage conditions (e.g., temperature, light exposure). Stability studies are crucial for determining the shelf-life of stock solutions.

General Stability Profile

Synthetic cathinones, including this compound, are known to be susceptible to degradation, particularly through thermal decomposition.[11] Studies on various cathinones have shown that stability is influenced by the solvent, pH, and storage temperature. For instance, many cathinones exhibit greater stability in acidic conditions and when stored at lower temperatures. While specific long-term stability data for this compound in organic solvents is limited, it is recommended to store stock solutions at -20°C or lower to minimize degradation.[12]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[13][14][15][16]

Materials:

  • This compound stock solution in the solvent of interest

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • UV lamp for photolytic stress

  • Oven for thermal stress

  • Stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)

Procedure:

  • Preparation of Stressed Samples:

    • Acid/Base Hydrolysis: Treat the this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60 °C) for a set period.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution and incubate.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70 °C).

    • Photodegradation: Expose the this compound solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.[17][18][19]

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent this compound peak.

    • Observe the formation of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time.

Visualization of Experimental Workflows

To facilitate the understanding and implementation of the described protocols, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Solubility_Determination_Workflow A Prepare Supersaturated Solution (Excess this compound in Solvent) B Equilibrate (24-48h at constant temp) A->B C Phase Separation (Centrifugation) B->C D Collect Supernatant C->D E Quantify Concentration (HPLC-UV or UV-Vis) D->E F Calculate Solubility (mg/mL) E->F Stability_Assessment_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation (H₂O₂) Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluate Evaluate Degradation (% loss, new peaks) Analyze->Evaluate

References

An In-Depth Technical Guide to Dibutylone (bk-DMBDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylone, also known by its systematic IUPAC name 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one and synonymously as bk-DMBDB, is a psychoactive substance belonging to the cathinone class.[1][3] As a substituted cathinone, it is structurally related to other designer drugs such as butylone and pentylone.[3] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Chemical Identification

Identifier Value
IUPAC Name 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one[1][3]
CAS Number 802286-83-5[1][3]
Synonyms bk-DMBDB, bk-MMBDB[1]
Chemical Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]

Pharmacological Data

Monoamine Transporter Interaction

This compound's primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike some other cathinones, it does not significantly inhibit the serotonin transporter (SERT).

Transporter IC₅₀ (nM) Assay Type
Dopamine Transporter (DAT)120[³H]neurotransmitter uptake inhibition in rat brain synaptosomes
Norepinephrine Transporter (NET)Data suggests inhibition, but specific IC₅₀ values are not readily available.[³H]neurotransmitter uptake inhibition in rat brain synaptosomes
Serotonin Transporter (SERT)No inhibition of uptake observed.[³H]neurotransmitter uptake inhibition in rat brain synaptosomes
In Vivo Effects

In animal studies, this compound has been shown to induce locomotor stimulation, which is consistent with its action as a dopamine and norepinephrine reuptake inhibitor.

Metabolism

The metabolism of this compound has been investigated through in vitro studies using human liver microsomes (HLM).[2][3] The primary metabolic pathways include N-demethylation and hydrogenation of the beta-ketone.[2][3]

Identified Metabolites
Metabolite ID Metabolic Transformation Notes
M4N-demethylationFormation of Butylone.[3]
M5Further N-demethylation of M4Formation of N-desmethyl-butylone.[3]
-Hydrogenation of the beta-ketoneResults in the most prominent metabolite found in human specimens and is considered a unique biomarker for this compound ingestion.[2][3]

Experimental Protocols

Synthesis of this compound (General Cathinone Synthesis Pathway)
  • Preparation of the α-bromoketone intermediate: This is typically achieved by the bromination of the corresponding substituted propiophenone. For this compound, the starting material would be 1-(benzo[d][1][2]dioxol-5-yl)butan-1-one.

  • Nucleophilic substitution: The resulting α-bromo-β-keto-propiophenone is then reacted with dimethylamine to yield this compound.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

A more specific, yet still general, synthesis for a related compound, 1-(benzo[d][1][2]dioxol-5-yl)-2-bromobutan-1-one, involves reacting 1-(benzo[d][1][2]dioxol-5-yl)butanone with bromine in acetic acid.[4] The resulting product can then be reacted with dimethylamine to yield this compound.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol outlines the general procedure for studying the in vitro metabolism of this compound.[3]

  • Incubation Mixture Preparation:

    • Prepare a mixture containing phosphate buffer (100 mM, pH 7.4), this compound solution (e.g., 1 mg/mL), and human liver microsomes (e.g., 20 mg/mL).

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • Prepare control mixtures without NADPH and without HLMs to account for non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).

  • Sample Analysis:

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-QTOF-MS to identify and characterize the metabolites.

Quantitative Analysis in Biological Specimens (LC-MS/MS)

The following provides a general framework for the quantitative analysis of this compound in biological samples like blood or urine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a sample of the biological matrix (e.g., 1 mL of blood), add an internal standard.

    • Add a suitable buffer to adjust the pH (e.g., borate buffer, pH 10).

    • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 or biphenyl column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.

Visualizations

Dibutylone_Metabolism Metabolic Pathway of this compound This compound This compound (bk-DMBDB) Butylone Butylone (N-demethylated metabolite) This compound->Butylone N-demethylation Hydrogenated_metabolite Hydrogenated Metabolite (β-keto reduced) This compound->Hydrogenated_metabolite β-keto reduction N_desmethyl_butylone N-desmethyl-butylone Butylone->N_desmethyl_butylone N-demethylation Dibutylone_Signaling Generalized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine_vesicle Dopamine DAT->Dopamine_vesicle Reuptake (Blocked) Norepinephrine_vesicle Norepinephrine NET->Norepinephrine_vesicle Reuptake (Blocked) Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_vesicle->Extracellular_Dopamine Normal Release Extracellular_Norepinephrine Increased Extracellular Norepinephrine Norepinephrine_vesicle->Extracellular_Norepinephrine Normal Release Dopamine_receptors Dopamine Receptors Extracellular_Dopamine->Dopamine_receptors Binds to Adrenergic_receptors Adrenergic Receptors Extracellular_Norepinephrine->Adrenergic_receptors Binds to Downstream_signaling Downstream Signaling (e.g., cAMP pathway activation) Dopamine_receptors->Downstream_signaling Adrenergic_receptors->Downstream_signaling Neuronal_response Altered Neuronal Activity (Stimulant Effects) Downstream_signaling->Neuronal_response

References

Dibutylone: An In-Depth Technical Guide on its Emergence and History as a Novel Psychoactive Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged as a significant novel psychoactive substance (NPS) on the global illicit drug market. Structurally related to butylone, it acts as a stimulant of the central nervous system, primarily through the inhibition of monoamine transporters. This technical guide provides a comprehensive overview of the emergence, history, chemical properties, synthesis, analytical methodologies, pharmacology, metabolism, and toxicology of this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key analytical and in-vitro studies are provided. Visual diagrams generated using Graphviz illustrate its chemical structure, metabolic pathways, and its general mechanism of action to facilitate a deeper understanding of this compound.

Introduction

The proliferation of novel psychoactive substances (NPS) presents an ongoing challenge to public health and forensic science. Among these, synthetic cathinones, often marketed as "bath salts" or "legal highs," represent a significant and evolving class of drugs of abuse. This compound, chemically known as 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, emerged in the 2010s as a popular alternative to controlled stimulants. Its chemical structure and pharmacological profile place it within the family of phenethylamines and cathinones, exhibiting effects similar to substances like MDMA and cocaine.[3][4] This guide aims to provide a detailed technical overview of this compound for the scientific community.

Emergence and History

The history of this compound is intertwined with the broader phenomenon of synthetic cathinone evolution, where clandestine laboratories continually modify chemical structures to evade legal controls.

  • Early 2010s: First reports of this compound begin to surface in forensic laboratory findings and on online drug forums.

  • Mid-2010s: Seizures of this compound by law enforcement agencies increase, indicating its growing prevalence on the illicit market.

  • 2018: this compound is identified as the third most common synthetic cathinone in seizures reported by the U.S. Drug Enforcement Administration (DEA).[5]

  • Legal Status: In the United States, this compound is classified as a Schedule I controlled substance, signifying a high potential for abuse and no accepted medical use.[5][6]

digraph "Timeline of this compound Emergence" {
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

"Early 2010s" -> "Mid-2010s" [label="Increasing Prevalence"]; "Mid-2010s" -> "2018" [label="Peak Seizures"]; "2018" -> "Present" [label="Schedule I Controlled Substance"]; }

The 2D chemical structure of this compound.
Synthesis

While specific clandestine synthesis protocols for this compound are not publicly detailed, the general synthetic route for β-keto-phenethylamines like this compound typically involves the following steps:

  • Starting Material: The synthesis often begins with a commercially available precursor such as 1-(1,3-benzodioxol-5-yl)butan-1-one.

  • Halogenation: The α-carbon to the ketone is brominated using a brominating agent like bromine (Br2) in a suitable solvent.

  • Amination: The resulting α-bromo ketone is then reacted with dimethylamine to introduce the dimethylamino group at the β-position, yielding this compound.

This process is analogous to the synthesis of other synthetic cathinones and requires knowledge of organic chemistry and access to precursor chemicals and laboratory equipment.

Analytical Methodologies

The identification and quantification of this compound in seized materials and biological specimens are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of a solution of the sample in a suitable solvent (e.g., methanol) is injected in split or splitless mode.

  • Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 100°C, hold for 1-2 minutes, then ramp up to 280-300°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode.

  • Identification: The retention time and the mass spectrum of the analyte are compared to a certified reference standard of this compound.

Characteristic Fragment Ions (m/z)
86 (base peak)
58
149
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like blood and urine.

Experimental Protocol: LC-MS/MS Analysis of this compound in Blood

  • Sample Preparation: A small volume of blood (e.g., 100 µL) is subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: A calibration curve is constructed using fortified blood samples with known concentrations of this compound.

Pharmacology

This compound, like other synthetic cathinones, exerts its stimulant effects by interacting with monoamine transporters in the brain. These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. By inhibiting these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission.[7][8]

```dot digraph "Mechanism of Action" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAT [label="Dopamine Transporter"]; NET [label="Norepinephrine Transporter"]; SERT [label="Serotonin Transporter"]; IncreasedDopamine [label="Increased Extracellular\nDopamine"]; IncreasedNorepinephrine [label="Increased Extracellular\nNorepinephrine"]; IncreasedSerotonin [label="Increased Extracellular\nSerotonin"]; StimulantEffects [label="Stimulant Effects"];

This compound -> DAT [label="Inhibition"]; this compound -> NET [label="Inhibition"]; this compound -> SERT [label="Inhibition"]; DAT -> IncreasedDopamine [style=dotted]; NET -> IncreasedNorepinephrine [style=dotted]; SERT -> IncreasedSerotonin [style=dotted]; IncreasedDopamine -> StimulantEffects; IncreasedNorepinephrine -> StimulantEffects; IncreasedSerotonin -> StimulantEffects; }

Simplified metabolic pathway of this compound.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4).

  • Procedure:

    • A reaction mixture containing HLM and phosphate buffer is prepared.

    • This compound (at a specific concentration, e.g., 1-10 µM) is added to the mixture.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The mixture is incubated at 37°C for a set period (e.g., 60 minutes).

    • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

    • The mixture is centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites.

  • Metabolite Identification: Metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug and potential biotransformation products.

Toxicology and Clinical Effects

The toxicological profile of this compound is consistent with that of other potent central nervous system stimulants.

Quantitative Data from Forensic Toxicology Cases

SpecimenConcentration Range (ng/mL)Context
Post-mortem Blood10 - 2,800Fatal intoxications[1]
Driving Under the Influence (DUI) Blood5 - 500Impaired driving cases
UrineQualitative and quantitative data vary widelyDrug screening

Clinical Effects of this compound Intoxication:

  • Psychological: Euphoria, increased energy and alertness, agitation, paranoia, hallucinations, and psychosis.

  • Physiological: Tachycardia (rapid heart rate), hypertension (high blood pressure), hyperthermia (elevated body temperature), diaphoresis (excessive sweating), and seizures.

  • Severe Complications: Serotonin syndrome, rhabdomyolysis (muscle breakdown), kidney failure, and cardiac arrest.

Conclusion

This compound represents a significant member of the ever-expanding class of synthetic cathinones. Its emergence and prevalence highlight the dynamic nature of the illicit drug market. This technical guide has provided a comprehensive overview of this compound, from its chemical structure and synthesis to its pharmacological effects and toxicological implications. The presented data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and address the challenges posed by novel psychoactive substances. Further research is needed to fully elucidate the specific pharmacological and toxicological profile of this compound, particularly in obtaining precise monoamine transporter inhibition data, to better predict its abuse liability and inform public health responses.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Dibutylone in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibutylone (bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged as a significant challenge for law enforcement and forensic laboratories.[1][2] Structurally related to butylone, it is a stimulant drug of the amphetamine, phenethylamine, and cathinone families.[1] The clandestine nature of its production and distribution necessitates robust and reliable analytical methods for its unambiguous identification in seized materials. This document provides detailed application notes and experimental protocols for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation

The following table summarizes key quantitative data for the identification of this compound using various analytical techniques. This data is crucial for the setup of analytical instrumentation and for the interpretation of results.

Analytical Technique Parameter Value Reference
GC-MS Retention Time9.373 min[3]
Characteristic Fragment Ions (m/z)86.1 (Base Peak) , 71.2, 121.1, 149.0[4]
Molecular Ion Peak (m/z)236.12889 (High-Resolution MS)[4]
LC-MS/MS Precursor Ion (m/z)236.10[5]
Product Ions (m/z)161.20, 191.15, 163.15[5]
Collision Energy (V)20, 20, 18[5]
FTIR-ATR Key Wavenumbers (cm⁻¹)1760, 1680, 1600, 1520, 1440, 1360, 1280, 1200, 1120[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for the identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones.[2] It offers excellent chromatographic separation and highly specific mass spectral data for identification.

1.1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized material.

  • Dissolve the sample in 1 mL of methanol.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • If necessary, dilute the sample further with methanol to achieve a final concentration of approximately 100 µg/mL.[6]

  • For some samples, a liquid-liquid extraction may be necessary. An example is to dilute the analyte to ~4 mg/mL in CHCl3 (1M NaOH extract).[3]

1.2. Instrumentation and Conditions:

  • Instrument: Agilent Gas Chromatograph with Mass Selective Detector (MSD) or equivalent.[3]

  • Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Injection Volume: 1 µL.[3]

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 0.5 minutes.

    • Ramp to 300°C at 30°C/minute.

    • Hold at 300°C for 2.5 minutes.[5]

  • MSD Transfer Line Temperature: 280°C.[3]

  • MS Source Temperature: 230°C.[3]

  • MS Quadrupole Temperature: 150°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Scan Range: 40-550 amu.[3]

1.3. Data Analysis:

  • Compare the retention time of the analyte peak with that of a certified this compound reference standard.

  • Analyze the mass spectrum of the peak and compare it with a reference spectrum.

  • The characteristic fragment ions for this compound are m/z 86.1 (base peak), 71.2, 121.1, and 149.0.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and selectivity, making it particularly useful for the analysis of complex matrices and for the quantification of analytes.[7]

2.1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized material.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of water and methanol.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Dilute the sample as necessary to fall within the linear range of the instrument.

2.2. Instrumentation and Conditions:

  • Instrument: Waters ACQUITY UPLC with a TQD tandem mass spectrometer or equivalent.[8]

  • Column: A suitable reversed-phase column, such as a Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 30°C.[9]

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 236.10

    • Product Ions (Q3): m/z 161.20, 191.15, 163.15[5]

2.3. Data Analysis:

  • Confirm the presence of this compound by comparing the retention time and the ratio of the product ions with those of a certified reference standard.

  • The use of multiple MRM transitions enhances the specificity of the identification.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, offering a molecular "fingerprint".[11][12]

3.1. Sample Preparation:

  • Place a small amount of the seized material (powder or crystal) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

3.2. Instrumentation and Conditions:

  • Instrument: FTIR spectrometer with a diamond ATR attachment.[3]

  • Scan Parameters:

    • Number of Scans: 32[3]

    • Resolution: 4 cm⁻¹[3]

    • Spectral Range: 4000 - 400 cm⁻¹

3.3. Data Analysis:

  • Collect the infrared spectrum of the sample.

  • Compare the obtained spectrum with a reference spectrum of this compound.

  • Key characteristic absorption bands for this compound hydrochloride include peaks around 1760, 1680, 1600, 1520, 1440, 1360, 1280, 1200, and 1120 cm⁻¹.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Seized Material dissolve Dissolve in Methanol start->dissolve vortex Vortex dissolve->vortex dilute Dilute (if necessary) vortex->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect rt_compare Compare Retention Time detect->rt_compare ms_compare Compare Mass Spectrum detect->ms_compare identify Identification of this compound rt_compare->identify ms_compare->identify

Caption: Workflow for this compound Identification using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Seized Material dissolve Dissolve in Solvent start->dissolve vortex Vortex dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm Multiple Reaction Monitoring (MRM) ionize->mrm rt_compare Compare Retention Time mrm->rt_compare ion_ratio Compare Ion Ratios mrm->ion_ratio identify Identification of this compound rt_compare->identify ion_ratio->identify

Caption: Workflow for this compound Identification using LC-MS/MS.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Seized Material place Place on ATR Crystal start->place press Apply Pressure place->press acquire Acquire IR Spectrum press->acquire spectrum_compare Compare with Reference Spectrum acquire->spectrum_compare identify Identification of this compound spectrum_compare->identify

Caption: Workflow for this compound Identification using FTIR.

References

Validated Methods for the Analysis of Dibutylone in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylone (bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use. As a substituted cathinone, it is structurally related to other stimulants like methylone and butylone. The increasing prevalence of this compound necessitates the development of robust and validated analytical methods for its detection and quantification in biological matrices. This is crucial for clinical toxicology, forensic investigations, and understanding the pharmacokinetics of this substance.

This document provides detailed application notes and protocols for the analysis of this compound in various biological samples, including blood, urine, hair, and oral fluid. The methodologies described are based on established analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Profile of this compound

Understanding the metabolism of this compound is critical for developing comprehensive analytical methods. In-vitro studies using human liver microsomes and analysis of authentic patient samples have shown that this compound undergoes several metabolic transformations. The primary metabolic pathways include N-demethylation to its active metabolite, butylone. Another significant metabolic step is the hydrogenation of the beta-ketone, which results in the formation of a key biomarker, dihydro-dibutylone. The presence of these metabolites can extend the window of detection and provide additional evidence of this compound ingestion.[1][2][3]

Dibutylone_Metabolism This compound This compound Butylone Butylone (Metabolite) This compound->Butylone N-demethylation Dihydro_this compound Dihydro-dibutylone (Biomarker) This compound->Dihydro_this compound β-ketone hydrogenation

Caption: Metabolic pathways of this compound.

Analysis of this compound in Blood

Application Note

The quantitative analysis of this compound in blood is essential for determining the extent of exposure and for forensic investigations in cases of intoxication or overdose. LC-MS/MS is the preferred method due to its high sensitivity and selectivity. Postmortem blood concentrations of this compound have been reported to range from 10 to 1,400 ng/mL.[2][4] A validated method for the quantification of 30 synthetic cathinones, including this compound, in postmortem blood has been established with a linear range of 1-500 ng/mL.[5][6]

Experimental Protocol: LC-MS/MS Method for this compound in Postmortem Blood

This protocol is based on a validated method for the quantification of 30 synthetic cathinones in postmortem blood.[5][6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow_Blood start Start: 0.25 mL Postmortem Blood add_is Add Internal Standard start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge load_spe Load onto Conditioned Mixed-Mode Cation Exchange SPE Cartridge centrifuge->load_spe wash1 Wash with Deionized Water load_spe->wash1 wash2 Wash with Acidic Buffer wash1->wash2 wash3 Wash with Methanol wash2->wash3 dry Dry Cartridge wash3->dry elute Elute with Ammoniated Organic Solvent dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: SPE workflow for blood samples.
  • Materials:

    • Mixed-mode cation exchange solid-phase extraction (SPE) cartridges

    • 0.1 M Phosphate buffer (pH 6.0)

    • Deionized water

    • Methanol

    • Ammoniated isopropanol (isopropanol with 2% ammonium hydroxide)

    • This compound standard and deuterated internal standard (e.g., this compound-d5)

  • Procedure:

    • To 0.25 mL of postmortem blood, add the internal standard.

    • Vortex mix and centrifuge.

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer.

    • Load the supernatant from the blood sample onto the conditioned SPE cartridge.

    • Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M acetic acid, and 3 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of ammoniated isopropanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 250.1 -> Product ions (Q3) m/z 177.1 (quantifier), m/z 72.1 (qualifier)

      • This compound-d5 (IS): Precursor ion (Q1) m/z 255.1 -> Product ion (Q3) m/z 182.1

    • Collision Energy: Optimized for each transition.

Quantitative Data Summary: this compound in Blood
ParameterResultReference
Linearity Range1 - 500 ng/mL (R² > 0.99)[5][6]
Limit of Detection (LOD)1 ng/mL[5][6]
Limit of Quantification (LOQ)1 ng/mL[5][6]
Accuracy (Bias)< 20%[5][6]
Precision (CV)< 20%[5][6]
Recovery (Extraction Efficiency)84.9 - 91.5%[5][6]
Matrix Effect-5.1 to 13.3%[5][6]

Analysis of this compound in Urine

Application Note

Urine is a common matrix for drug testing due to its non-invasive collection and higher concentrations of drugs and their metabolites. Both GC-MS and LC-MS/MS methods can be employed for the analysis of this compound in urine. A validated LC-MS/MS method for synthetic cathinones in urine, including dihydro-dibutylone, has been reported with a limit of detection of 0.20 ng/mL.[8] For GC-MS, derivatization is often required to improve the chromatographic properties of the analytes.

Experimental Protocol: GC-MS Method for this compound in Urine

This protocol is based on a general method for the analysis of synthetic cathinones in urine.[9][10]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE_Workflow_Urine start Start: 1 mL Urine add_is Add Internal Standard start->add_is adjust_ph Adjust to Alkaline pH (e.g., pH 9-10) add_is->adjust_ph add_solvent Add Organic Extraction Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate derivatize Derivatize with e.g., TFAA evaporate->derivatize analyze Inject into GC-MS derivatize->analyze

Caption: LLE and derivatization workflow for urine samples.
  • Materials:

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • Trifluoroacetic anhydride (TFAA)

    • This compound standard and deuterated internal standard

  • Procedure:

    • To 1 mL of urine, add the internal standard.

    • Adjust the pH of the sample to approximately 9-10 with NaOH solution.

    • Add 3 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

    • Heat at 70°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatography (GC):

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Characteristic Ions for this compound-TFA derivative (Hypothetical): m/z (to be determined based on the mass spectrum of the derivatized compound).

Quantitative Data Summary: Dihydro-dibutylone in Urine (LC-MS/MS)
ParameterResultReference
Linearity Range1 - 1000 ng/mL[8]
Limit of Detection (LOD)0.20 ng/mL[8]
Limit of Quantification (LOQ)1 ng/mL[8]
AccuracyNot specified[8]
PrecisionNot specified[8]
RecoveryNot specified[8]

Analysis of this compound in Hair

Application Note

Hair analysis provides a long-term window of detection for drug use, making it a valuable tool in forensic toxicology and clinical monitoring. A validated LC-MS/MS method for 16 synthetic cathinones in hair, including butylone, has demonstrated a limit of quantification as low as 1 pg/mg.[11][12][13] This indicates that a highly sensitive method for this compound in hair is achievable.

Experimental Protocol: LC-MS/MS Method for this compound in Hair

This protocol is adapted from a validated method for synthetic cathinones in hair.[11][12][13]

1. Sample Preparation: SPE

  • Materials:

    • Deionized water

    • Dichloromethane

    • Methanol

    • 0.1 M Hydrochloric acid (HCl)

    • SPE cartridges (as for blood analysis)

    • This compound standard and deuterated internal standard

  • Procedure:

    • Wash approximately 20 mg of hair with deionized water and then with dichloromethane to remove external contamination.

    • Dry the hair and pulverize it.

    • Incubate the pulverized hair in 1 mL of 0.1 M HCl overnight at 45°C.

    • Centrifuge the sample and proceed with the supernatant for SPE cleanup as described in the blood protocol.

2. LC-MS/MS Parameters

The LC-MS/MS parameters would be similar to those described for blood analysis, with optimization for the lower concentrations typically found in hair.

Quantitative Data Summary: Butylone (this compound Metabolite) in Hair
ParameterResultReference
Linearity Range1 - 500 pg/mg[11][12]
Limit of Quantification (LOQ)1 pg/mg[11][12]
AccuracyWithin ±15%[11][12]
Precision (CV)< 15%[11][12]
Recovery> 85%[11][12]

Analysis of this compound in Oral Fluid

Application Note

Oral fluid is a convenient and non-invasive alternative to blood for detecting recent drug use. The analysis of this compound in oral fluid can be performed using LC-MS/MS following a suitable sample preparation step to remove matrix interferences.

Experimental Protocol: LC-MS/MS Method for this compound in Oral Fluid

This protocol is based on general SPE methods for drugs of abuse in oral fluid.[1][14][15]

1. Sample Preparation: SPE

SPE_Workflow_Oral_Fluid start Start: 1 mL Oral Fluid add_is Add Internal Standard start->add_is add_buffer Add Acidic Buffer (e.g., 4% Formic Acid) add_is->add_buffer vortex Vortex add_buffer->vortex load_spe Load onto Conditioned Mixed-Mode Cation Exchange SPE Cartridge vortex->load_spe wash1 Wash with Acidic Buffer load_spe->wash1 wash2 Wash with Organic Solvent (e.g., Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute with Ammoniated Organic Solvent dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: SPE workflow for oral fluid samples.
  • Materials:

    • Oral fluid collection device (e.g., Quantisal®)

    • 4% Formic acid

    • Methanol

    • Ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol)

    • Mixed-mode cation exchange SPE cartridges

    • This compound standard and deuterated internal standard

  • Procedure:

    • Collect oral fluid using a collection device and transfer 1 mL to a tube.

    • Add the internal standard and 1 mL of 4% formic acid.

    • Vortex the sample.

    • Proceed with SPE as described in the blood protocol.

2. LC-MS/MS Parameters

The LC-MS/MS parameters would be similar to those described for blood analysis.

Quantitative Data Summary: General Synthetic Cathinones in Oral Fluid
ParameterResultReference
Linearity Range2.5 - 500 ng/mL[14]
Limit of Detection (LOD)1 ng/mL[14]
Limit of Quantification (LOQ)2.5 ng/mL[14]
Accuracy85.3 - 108.4%[14]
Precision (CV)1.9 - 14%[14]
RecoveryNot specified

Stability of this compound in Biological Samples

The stability of this compound in biological matrices is a critical factor for accurate quantification. Studies have shown that 3,4-methylenedioxy derivatives of cathinones, including this compound, are among the more stable compounds in this class.[5] However, storage conditions can significantly impact their stability.[5][15]

  • Blood and Urine: this compound is relatively stable in blood and urine when stored at refrigerated (4°C) or frozen (-20°C) temperatures. Significant degradation can occur at room temperature.[5][10][15] The pH of the urine sample also plays a crucial role, with better stability observed in acidic urine.[15]

  • Hair: While specific stability data for this compound in hair is limited, cannabinoids in hair have been shown to be susceptible to degradation upon exposure to sunlight.[16][17] Therefore, it is recommended to store hair samples in the dark at room temperature.[18][19]

Conclusion

The validated methods and protocols presented in this document provide a comprehensive guide for the analysis of this compound in various biological samples. The use of LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for confirmation and quantification. GC-MS provides a viable alternative, particularly for urine analysis. Proper sample preparation and consideration of analyte stability are crucial for obtaining accurate and reliable results. These methods are essential tools for researchers, scientists, and drug development professionals working to understand the impact of novel psychoactive substances like this compound.

References

Application Notes and Protocols for the Forensic Toxicology Detection of Dibutylone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutylone (also known as bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to amphetamines.[1][2][3] Synthetic cathinones are often marketed as "bath salts" or "plant food" to circumvent drug laws.[4][5] The increasing abuse of these substances has led to significant challenges for forensic toxicology laboratories, requiring sensitive and reliable methods for their detection and quantification in biological specimens.[5][6] These application notes provide an overview of the analytical techniques and detailed protocols for the detection of this compound in forensic toxicology casework.

Analytical Techniques for this compound Detection

The primary analytical methods for the identification and quantification of synthetic cathinones like this compound in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique in forensic laboratories for the preliminary identification of synthetic cathinones.[8] It offers good chromatographic separation and characteristic mass spectra. However, the mass spectra of many cathinones are dominated by a common iminium ion fragment, which can make differentiation between analogues challenging.[4][9] For this compound, characteristic fragment ions (m/z) observed are 86.1 (base peak), 71.2, 121.1, and 149.0.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of synthetic cathinones and their metabolites.[4][11] It is often preferred for its ability to analyze thermally labile compounds without derivatization and for its high selectivity in complex biological matrices.[11] LC-MS/MS methods, particularly those using multiple reaction monitoring (MRM), are capable of detecting a wide range of synthetic cathinones in a single run.[11][12]

This compound Metabolism

Understanding the metabolism of this compound is crucial for its detection, as metabolites can serve as important biomarkers and extend the detection window.[6][13] In vitro studies using human liver microsomes (HLM) and analysis of authentic human specimens have identified several key metabolic pathways for this compound.[1][2][14]

The major metabolic transformations include:

  • N-dealkylation: this compound can be metabolized to Butylone. However, Butylone may also be co-ingested or present as a synthesis byproduct, making it a less reliable biomarker.[1][2][14]

  • β-Ketone Reduction: The hydrogenation of the beta-ketone group is a prominent metabolic pathway, resulting in a metabolite that is a more specific biomarker for this compound ingestion.[1][2][14]

  • Other Pathways: Other identified metabolic routes include aliphatic hydroxylation and demethylenation followed by O-methylation.[13]

Below is a diagram illustrating the primary metabolic pathways of this compound.

Dibutylone_Metabolism This compound This compound Butylone Butylone This compound->Butylone N-dealkylation Reduced_this compound β-Keto-Reduced this compound (Biomarker) This compound->Reduced_this compound β-Ketone Reduction N_Desmethyl_Butylone N-Desmethyl-Butylone Butylone->N_Desmethyl_Butylone N-demethylation Forensic_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception (Blood, Urine, etc.) Sample_Accessioning Sample Accessioning & Aliquoting Sample_Reception->Sample_Accessioning Sample_Preparation Sample Preparation (SPE or LLE) Sample_Accessioning->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Review Data Review & Interpretation Instrumental_Analysis->Data_Review Reporting Reporting of Results Data_Review->Reporting Storage Sample Storage Reporting->Storage

References

Application Notes and Protocols for Dibutylone as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of dibutylone (bk-DMBDB) in forensic and research settings using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to be used with a certified this compound reference standard.

Introduction

This compound (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in abuse. As a Schedule I compound in the United States, the accurate identification and quantification of this compound in seized materials and biological specimens are crucial for forensic toxicology, clinical chemistry, and drug development research. A well-characterized reference standard is essential for method validation, ensuring the accuracy and reliability of analytical results.

Physicochemical Data

PropertyValue
Chemical FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol
CAS Number802286-83-5 (base), 17763-12-1 (HCl salt)
AppearanceWhite Powder

Quantitative Analysis Data

The following tables summarize key quantitative parameters for the analysis of this compound using LC-MS/MS and GC-MS.

Table 1: LC-MS/MS Quantitative Parameters
ParameterValueReference(s)
Linearity Range1 - 500 ng/mL[1]
Limit of Quantification (LOQ)1 ng/mL[1]
Limit of Detection (LOD)1 ng/mL[1]
Precursor Ion (m/z)236.1[2]
Quantifier Ion (m/z)191.1
Qualifier Ion (m/z)149.1
Internal StandardThis compound-d7 (or other suitable deuterated analog)
Table 2: GC-MS Quantitative Parameters
ParameterValueReference(s)
Retention Time~9.373 min (method dependent)
Quantifier Ion (m/z)86.1 (Base Peak)[3]
Qualifier Ion 1 (m/z)71.2[3]
Qualifier Ion 2 (m/z)121.1[3]
Qualifier Ion 3 (m/z)149.0[3]
Internal StandardThis compound-d7 (or other suitable deuterated analog)

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in matrices such as blood, urine, or serum.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of biological matrix, add an appropriate amount of this compound-d7 internal standard.

  • Vortex mix the sample.

  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with appropriate solvents (e.g., deionized water, acidic buffer, methanol).

  • Elute the analyte and internal standard with a basic organic solvent mixture (e.g., methanol with ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 236.1 -> 191.1 (Quantifier), 236.1 -> 149.1 (Qualifier)

    • This compound-d7: 243.2 -> 191.1 (or other appropriate transition)

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Protocol 2: Identification and Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound in seized materials or extracts.

1. Sample Preparation

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • Add an appropriate amount of this compound-d7 internal standard.

  • Dilute to a final concentration within the calibrated range of the instrument.

2. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 min

  • MS System: Single quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-550 amu

  • Selected Ion Monitoring (SIM) ions:

    • This compound: m/z 86.1 (Quantifier), 71.2, 121.1, 149.0 (Qualifiers)[3]

    • This compound-d7: Select appropriate ions based on its fragmentation pattern.

3. Data Analysis

  • Identify this compound by comparing the retention time and the relative abundances of the characteristic ions to those of the certified reference standard.

  • For quantitative analysis, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Synthesis of this compound start 3,4-Methylenedioxy- butyrophenone intermediate1 α-Bromo-3,4-methylenedioxy- butyrophenone start->intermediate1 Bromination product This compound (bk-DMBDB) intermediate1->product Amination reagent1 Bromine (in Acetic Acid) reagent2 Dimethylamine

Caption: A representative synthetic pathway for this compound.

Metabolic_Pathway cluster_1 Metabolic Pathway of this compound This compound This compound Metabolite1 β-keto reduced this compound (Dihydrothis compound) This compound->Metabolite1 β-keto reduction (Hydrogenation) [13] Metabolite2 N-demethyl this compound (Butylone) This compound->Metabolite2 N-dealkylation [2, 3] Metabolite3 N-didemethyl this compound Metabolite2->Metabolite3 N-dealkylation

Caption: Major metabolic pathways of this compound.

Experimental_Workflow cluster_2 Analytical Workflow start Sample Receipt (Biological Matrix or Seized Material) prep Sample Preparation (e.g., SPE, Dilution) start->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Processing & Quantification analysis->data report Reporting of Results data->report

Caption: General analytical workflow for this compound analysis.

References

Application Notes and Protocols for In Vivo Self-Administration Studies of Dibutylone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo self-administration studies of dibutylone, a synthetic cathinone, in rodent models. The information is intended to guide researchers in designing and executing experiments to assess the abuse potential and reinforcing effects of this novel psychoactive substance.

Introduction

This compound (bk-DMBDB) is a stimulant drug of the amphetamine, phenethylamine, and cathinone classes.[1] As a novel psychoactive substance, understanding its potential for abuse is a critical public health concern. Animal self-administration studies are the gold standard for evaluating the reinforcing properties of drugs and predicting their abuse liability in humans.[2][3] This document outlines the methodologies for intravenous self-administration of this compound in rats, based on published research, to ensure robust and reproducible findings.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study comparing the reinforcing effects of this compound with methamphetamine (METH), ethylone, and N-ethylpentylone in male Sprague-Dawley rats.[4]

Table 1: Operant Self-Administration Dose-Response Data [4]

CompoundUnit Dose (mg/kg/infusion)Mean Number of Infusions (±SEM)Mean Active Lever Presses (±SEM)Mean Inactive Lever Presses (±SEM)
Saline 02.3 ± 0.610.5 ± 2.14.3 ± 1.0
METH 0.0034.1 ± 1.015.8 ± 3.54.6 ± 1.2
0.0112.5 ± 2.335.1 ± 6.85.1 ± 1.5
0.0325.8 ± 4.168.3 ± 10.26.3 ± 1.8
0.115.3 ± 2.940.5 ± 7.55.8 ± 1.6
0.38.1 ± 1.722.6 ± 4.94.9 ± 1.3
This compound 0.013.8 ± 0.912.6 ± 2.84.1 ± 0.9
0.038.9 ± 1.825.4 ± 5.15.0 ± 1.3
0.120.1 ± 3.555.7 ± 9.26.1 ± 1.7
0.312.4 ± 2.533.8 ± 6.95.5 ± 1.4
1.06.2 ± 1.418.1 ± 4.24.7 ± 1.1
Ethylone 0.033.1 ± 0.711.2 ± 2.54.0 ± 0.8
0.16.5 ± 1.319.8 ± 4.54.8 ± 1.2
0.315.7 ± 3.142.9 ± 8.15.9 ± 1.6
1.09.8 ± 2.028.1 ± 6.05.3 ± 1.4
3.04.5 ± 1.114.3 ± 3.74.4 ± 1.0
N-ethylpentylone 0.014.5 ± 1.114.9 ± 3.94.7 ± 1.2
0.0310.2 ± 2.129.7 ± 6.25.2 ± 1.4
0.122.6 ± 3.961.3 ± 10.06.2 ± 1.7
0.314.1 ± 2.838.2 ± 7.35.7 ± 1.5
1.07.5 ± 1.621.0 ± 4.74.8 ± 1.2

SEM: Standard Error of the Mean

Table 2: Behavioral Economics Analysis [4]

CompoundUnit Dose for Demand Analysis (mg/kg/infusion)Demand Elasticity (α)Essential Value (EV)
METH 0.050.257.93
This compound 0.10.267.81
Ethylone 0.40.384.19
N-ethylpentylone 0.10.335.21

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.[4]

  • Weight: 250-300 g at the start of the experiment.

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium.

  • Light Cycle: 12-hour reverse light-dark cycle (lights off at 08:00).[5]

  • Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.[5]

  • Food and Water: Ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., food restriction for initial lever press training).

Surgical Procedure: Intravenous Catheter Implantation

Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.

  • Anesthesia: Isoflurane or a combination of ketamine/xylazine.

  • Catheter Tubing: Medical-grade silicone tubing (e.g., Silastic).

  • Procedure:

    • Make a small incision between the scapulae.

    • Exteriorize a vascular access port or the end of the catheter through this incision.

    • Make a second incision over the jugular vein.

    • Isolate the right jugular vein and make a small incision.

    • Insert the catheter into the vein, advancing it towards the right atrium.

    • Secure the catheter to the vein with surgical suture.

    • Tunnel the catheter subcutaneously from the jugular incision to the dorsal incision.

    • Close all incisions with sutures or surgical staples.

  • Post-operative Care:

    • Administer analgesics and antibiotics as prescribed by the veterinarian.[5]

    • Flush the catheter daily with a sterile heparinized saline solution to maintain patency.[5]

    • Allow a recovery period of 5-7 days before starting behavioral experiments.[5]

Apparatus: Operant Conditioning Chambers
  • Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a drug infusion pump.

  • The chamber should be housed within a sound-attenuating cubicle with a fan for ventilation.

Behavioral Procedure: Intravenous Self-Administration

The following protocol is based on a fixed-ratio 1 (FR1) schedule of reinforcement.[4]

  • Acquisition Phase (Training):

    • Rats are initially trained to self-administer a known reinforcing substance, such as methamphetamine (METH) at a dose of 0.05 mg/kg/infusion.[4]

    • Place the rat in the operant chamber for a 2-hour session daily.

    • A press on the "active" lever results in a single intravenous infusion of the drug, accompanied by the illumination of the stimulus light for a brief period (e.g., 5 seconds).

    • A press on the "inactive" lever has no programmed consequences but is recorded.

    • A "time-out" period (e.g., 20 seconds) follows each infusion, during which active lever presses are recorded but do not result in another infusion.

    • Training continues until the rat demonstrates stable responding, defined as a consistent number of infusions per session (e.g., <20% variation over three consecutive days) and a clear discrimination between the active and inactive levers.

  • Dose-Substitution Phase (this compound Testing):

    • Once stable METH self-administration is achieved, saline and different doses of this compound are substituted for METH.[4]

    • Test a range of this compound doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a randomized order.[4]

    • Each dose is tested for a set number of sessions (e.g., 3 consecutive days) to allow for stabilization of responding.

    • A return to the training drug (METH) should occur between test doses to ensure responding is maintained.

  • Behavioral Economics Phase (Optional):

    • To further assess the reinforcing efficacy, a behavioral economic analysis can be performed.[4]

    • Following the determination of the peak reinforcing dose from the dose-response curve, rats are trained to self-administer that specific dose of this compound (e.g., 0.1 mg/kg/infusion).[4]

    • The response requirement (FR schedule) is then systematically increased across sessions (e.g., FR1, FR2, FR5, FR10, etc.).

    • The consumption of the drug at each "price" (response requirement) is plotted to generate a demand curve.

    • The elasticity of the demand curve (α) provides a measure of the reinforcing efficacy of the drug.[4]

Data Analysis
  • The primary dependent variables are the number of infusions earned and the number of presses on the active and inactive levers.

  • Data are typically analyzed using analysis of variance (ANOVA) to compare responding across different doses and between the active and inactive levers.

  • For behavioral economics, consumption data is fitted to an exponential demand equation to derive the elasticity (α) and essential value (EV).

Visualizations

Experimental_Workflow cluster_pre_training Pre-Training cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis acclimation Acclimation (1 week) surgery IV Catheter Implantation acclimation->surgery recovery Recovery (5-7 days) surgery->recovery acquisition Acquisition of METH Self-Administration (FR1) recovery->acquisition stability Stable Responding Achieved acquisition->stability dose_substitution Dose-Substitution with this compound stability->dose_substitution data_collection Dose-Response Data Collection dose_substitution->data_collection anova ANOVA data_collection->anova demand_curve Behavioral Economics Analysis data_collection->demand_curve

Caption: Workflow for this compound Self-Administration Study.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicles Dopamine Vesicles da Dopamine vesicles->da Release dat Dopamine Transporter (DAT) dat->vesicles da->dat Reuptake receptors Dopamine Receptors da->receptors reward Reinforcement/Reward Signal receptors->reward This compound This compound This compound->dat Blocks Reuptake

Caption: Proposed Mechanism of this compound's Reinforcing Effects.

References

Application Notes and Protocols: Behavioral Economics Analysis of Dibutylone's Reinforcing Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged on the recreational drug market.[1][2] Understanding its reinforcing effects is crucial for assessing its abuse liability. This document provides a framework for analyzing the reinforcing efficacy of this compound using principles of behavioral economics. It includes detailed protocols for intravenous self-administration (IVSA) and conditioned place preference (CPP), along with a quantitative data summary from preclinical studies. The goal is to offer a standardized approach for researchers investigating the abuse potential of novel psychoactive substances.

Quantitative Data Summary

Behavioral economic analyses quantify the reinforcing effectiveness of a drug by examining how much work an animal will expend to receive it. A key study compared this compound with methamphetamine (METH) and other synthetic cathinones.[1] The data reveal that this compound functions as an effective reinforcer with an abuse potential comparable to that of METH.[1]

Table 1: Comparative Reinforcing Efficacy of this compound and Other Stimulants

Compound Self-Administration Dose (mg/kg/infusion) Reinforcing Potency Rank Order Demand Elasticity (α) Derived Essential Value (EV)
Methamphetamine (METH) 0.05 1 7.93
This compound 0.1 2 (tie) 7.81
N-Ethylpentylone 0.1 2 (tie) 5.21
Ethylone 0.4 3 4.19

Source: Data synthesized from a behavioral economics analysis in male Sprague-Dawley rats.[1]

Interpretation:

  • Reinforcing Potency: this compound is approximately equipotent to N-ethylpentylone as a reinforcer, and both are less potent than methamphetamine.[1]

  • Reinforcing Efficacy (Essential Value): The essential value (EV), a measure of reinforcing efficacy derived from demand elasticity, shows that this compound (EV = 7.81) is nearly as effective a reinforcer as methamphetamine (EV = 7.93).[1] This suggests that while a slightly higher dose of this compound may be needed to establish reinforcement compared to METH, its ability to maintain behavior under increasing costs (i.e., effort) is similarly high, indicating a significant abuse liability.[1]

Experimental Protocols

Protocol: Intravenous Self-Administration (IVSA) and Demand Analysis

This protocol is designed to assess the reinforcing effects of this compound using an IVSA model in rats, followed by a behavioral economic analysis.

2.1.1 Materials

  • Male Sprague-Dawley rats (250-300g)

  • Standard operant conditioning chambers

  • Intravenous infusion pump system

  • Vascular access catheters

  • This compound HCl, dissolved in sterile 0.9% saline

  • Surgical suite and recovery area

2.1.2 Catheter Implantation Surgery

  • Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).

  • Implant a chronic indwelling catheter into the right jugular vein.

  • Pass the catheter subcutaneously to the mid-scapular region and externalize it.

  • Allow a 5-7 day recovery period with daily catheter flushing (heparinized saline) to maintain patency.

2.1.3 Self-Administration Training

  • Train rats to self-administer a standard reinforcer like methamphetamine (0.05 mg/kg/infusion) under a Fixed-Ratio 1 (FR1) schedule, where one active lever press results in one infusion.[1]

  • Sessions are typically 2 hours daily. An active lever press triggers the infusion pump and a cue light, while an inactive lever has no programmed consequences.

  • Continue training until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).

2.1.4 this compound Dose-Response Substitution

  • Once stable METH self-administration is established, substitute different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) for METH to generate a full dose-response curve.[1]

  • The resulting data typically form an inverted U-shaped curve, showing an increase and then a decrease in self-administration as the dose increases.[1]

2.1.5 Behavioral Economic (Demand) Protocol

  • Select a this compound dose from the descending limb of the dose-response curve (e.g., 0.1 mg/kg/infusion) for this phase.[1]

  • Transition the reinforcement schedule from FR1 to a progressive-ratio (PR) schedule within each session. The response requirement increases with each successive infusion.

  • The session begins with a low cost (e.g., FR1) and the FR requirement increases systematically (e.g., 1, 2, 4, 6, 9, 12...).

  • Record consumption (number of infusions) at each "price" (FR value).

  • Plot consumption as a function of price to generate a demand curve. Calculate the elasticity (α) of the curve, which quantifies the rate at which consumption decreases as the price increases. Transform α into the essential value (EV) for a standardized measure of reinforcing efficacy.[1]

Protocol: Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of this compound by measuring an animal's preference for an environment previously paired with the drug.[3][4]

2.2.1 Materials

  • Three-compartment CPP apparatus (two large outer compartments with distinct visual and tactile cues, separated by a smaller neutral center compartment).[3]

  • Male Sprague-Dawley rats or mice.

  • This compound HCl, dissolved in sterile 0.9% saline.

2.2.2 Procedure

  • Pre-Conditioning (Baseline Preference Test - Day 1): Place the animal in the central compartment and allow it to freely explore all three compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial bias. An unbiased design is often preferred.[3][5]

  • Conditioning Phase (Days 2-9): This phase typically lasts 8 days and involves alternating injections of this compound and vehicle.

    • Drug Pairing: On specified days (e.g., 2, 4, 6, 8), administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and immediately confine the animal to one of the outer compartments for 30 minutes.

    • Vehicle Pairing: On alternate days (e.g., 3, 5, 7, 9), administer a saline vehicle injection and confine the animal to the opposite outer compartment for 30 minutes. The assignment of drug-paired compartment should be counterbalanced across subjects.

  • Post-Conditioning (Expression Test - Day 10): Place the animal (in a drug-free state) in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes.[3]

  • Data Analysis: Record the time spent in the drug-paired and vehicle-paired compartments. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment (and relative to baseline) indicates a conditioned place preference, suggesting the drug has rewarding properties.[5]

Visualizations

Neurochemical Mechanism of Action

Synthetic cathinones like this compound primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6] this compound's reinforcing effects are thought to be driven by its action as a dopamine transporter (DAT) blocker, which increases synaptic dopamine levels in reward-related brain circuits.[7]

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks DA_vesicle Dopamine (DA) Vesicles DA_synapse DA_vesicle->DA_synapse Normal Release DA_synapse->DAT DA_receptor Postsynaptic DA Receptors DA_synapse->DA_receptor Binding Reward Reinforcing Effects (Reward Signal) DA_receptor->Reward Activates

Caption: this compound blocks the dopamine transporter (DAT).

Experimental Workflow: Intravenous Self-Administration

The IVSA workflow involves several sequential stages, from surgical preparation to the final behavioral economic analysis, to determine the reinforcing efficacy of a compound.

G start Start: Naive Rats surgery Jugular Vein Catheter Implantation start->surgery recovery Post-Surgical Recovery (5-7 Days) surgery->recovery training FR1 Training (e.g., Methamphetamine) recovery->training stable Stable Responding Achieved? training->stable stable->training No substitution This compound Dose Substitution (FR1) stable->substitution Yes demand Behavioral Economic Analysis (PR Schedule) substitution->demand end End: Determine Reinforcing Efficacy demand->end

Caption: Workflow for IVSA and behavioral economic analysis.

Logical Framework: Conditioned Place Preference

The CPP protocol is based on Pavlovian conditioning, where the rewarding effects of a drug (Unconditioned Stimulus) become associated with a specific environment (Conditioned Stimulus).

G cluster_conditioning Conditioning Phase US Unconditioned Stimulus (this compound) UR Unconditioned Response (Rewarding/Euphoric State) US->UR Elicits CS Conditioned Stimulus (Distinct Environment) CS->US Association Forms CR Conditioned Response (Approach & Preference for Environment) CS->CR Elicits (Post-Test)

Caption: Pavlovian conditioning framework for CPP.

References

Application Notes and Protocols for the Purification of Synthesized Dibutylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of synthesized Dibutylone (bk-DMBDB), a synthetic cathinone. The following protocols are intended for use in a controlled laboratory setting by qualified professionals. Adherence to all applicable safety regulations and legal requirements is mandatory.

Introduction

This compound, or 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a synthetic cathinone.[3] Following its synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain a compound of sufficient purity for analytical characterization and further research. This guide outlines three common and effective techniques for the purification of this compound: acid-base extraction, recrystallization, and column chromatography.

Purification Techniques Overview

A multi-step purification strategy is often employed to achieve high purity. The basic nature of the tertiary amine in this compound allows for a straightforward acid-base extraction to separate it from neutral and acidic impurities.[4] Subsequent recrystallization can then be used to obtain the purified compound in crystalline form, often as a hydrochloride salt to improve stability.[4] For even higher purity or for the separation of closely related compounds, column chromatography is a powerful tool.[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the tertiary amine in the this compound molecule to separate it from non-basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Acidic Extraction: Transfer the ethereal solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed further if desired.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), as confirmed by pH paper. This will deprotonate the this compound, causing it to precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with three portions of fresh diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound free base.

G cluster_dissolution Dissolution cluster_extraction Acidic Extraction cluster_basification Basification & Back-Extraction cluster_final Final Steps A Crude this compound in Diethyl Ether B Add 1M HCl A->B Transfer to Separatory Funnel C Separate Layers B->C D Aqueous Layer (this compound HCl) C->D E Organic Layer (Impurities) C->E F Add 1M NaOH to Aqueous Layer D->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Purified this compound Free Base J->K G A This compound Free Base in Ethanol B Add Conc. HCl to form Salt A->B C Heat to Dissolve B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Purified this compound HCl H->I G A Prepare Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude this compound B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified this compound H->I

References

Application Notes: Studying Dibutylone Metabolism with Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutylone (bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in emergence.[1] Understanding the metabolic fate of such compounds is critical for forensic toxicology, clinical diagnostics, and drug development. Human Liver Microsomes (HLM) serve as a valuable in vitro tool for these investigations. HLM are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism of many xenobiotics.[2][3][4] Studying the metabolism of this compound using HLM allows for the identification of its primary metabolites and the elucidation of the metabolic pathways involved.[1][5]

Metabolic Pathways of this compound

In vitro studies using HLM have been instrumental in mapping the metabolic profile of this compound.[1][5] The primary metabolic transformations observed include N-dealkylation, β-ketone reduction, and hydroxylation.[6][7]

A significant metabolic pathway for this compound is its conversion to butylone through N-dealkylation.[1][5] However, since butylone may be co-ingested or present as a synthesis byproduct, its utility as a unique biomarker for this compound use is limited.[1][5]

The most prominent and unique metabolite identified in human specimens, following HLM incubation studies, is the product of β-ketone reduction (hydrogenation).[1][5] This dihydro-dibutylone metabolite is considered a more reliable biomarker for confirming this compound ingestion because it is specific to the metabolism of this compound.[1][8]

Other identified metabolic pathways include aliphatic hydroxylation, demethylenation, and subsequent glucuronide conjugation (Phase II metabolism).[6][7] The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).[1][9]

Data on this compound Metabolism

The following table summarizes the key metabolic pathways and metabolites of this compound identified through studies involving human liver microsomes.

Metabolic PathwayResulting Metabolite(s)Significance as a BiomarkerAnalytical Method
β-Keto Reduction Dihydro-dibutyloneHigh . Considered a unique and reliable biomarker for this compound ingestion.[1][5]LC-QTOF-MS[8][9]
N-dealkylation ButyloneLow . Potential for co-ingestion or presence as a synthesis impurity complicates its use as a specific biomarker.[1][5]LC-MS/MS[9]
Aliphatic Hydroxylation Hydroxylated this compoundModerate. Contributes to the overall metabolic profile.LC-HRMS[7]
Demethylenation Demethylenated metabolitesModerate. Part of the broader metabolic pathway for synthetic cathinones.[7]LC-HRMS[7]
Glucuronidation Glucuronide conjugatesPhase II metabolite, indicates detoxification pathway.LC-HRMS[7]

Visualizations

Dibutylone_Metabolism cluster_phase2 Phase II Metabolism This compound This compound Dihydro Dihydro This compound->Dihydro CYP450 Reductases Butylone Butylone This compound->Butylone CYP450 Hydroxylated Hydroxylated This compound->Hydroxylated CYP450 Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGTs

Protocols

Protocol for In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability and identifying the metabolites of this compound using pooled human liver microsomes.

1. Materials and Reagents

  • This compound hydrochloride

  • Pooled Human Liver Microsomes (HLM), e.g., from at least 10 donors[10]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Acetonitrile (ACN), cold, for quenching

  • Internal Standard (IS) in ACN (e.g., a structurally similar compound not expected to be a metabolite)

  • Deionized water

  • Microcentrifuge tubes or 96-well plates

  • Incubator/shaker set to 37°C

2. Experimental Procedure

2.1. Preparation of Solutions

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or methanol). Further dilute to a working concentration (e.g., 10 µM) in 0.1 M phosphate buffer.[12] The final organic solvent concentration in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[10][13]

  • HLM Suspension: Thaw the HLM on ice. Dilute the HLM to a working concentration (e.g., 0.5-1.0 mg/mL) with cold 0.1 M phosphate buffer.[12] Keep the suspension on ice until use.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

2.2. Incubation

  • In microcentrifuge tubes or a 96-well plate, add the HLM suspension and the this compound working solution.

  • Include control incubations:

    • Negative Control (No NADPH): Replace the NADPH regenerating system with phosphate buffer to assess non-NADPH-dependent degradation.[2]

    • Negative Control (Heat-inactivated HLM): Use HLM that has been heat-inactivated (e.g., 90°C for 15 min) to assess non-enzymatic degradation.[12]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to temperature.[2]

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except the "No NADPH" control). The final incubation volume should be uniform (e.g., 200 µL).[12]

2.3. Sampling and Reaction Termination

  • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of cold acetonitrile containing the internal standard.[2]

  • The 0-minute time point is prepared by adding the quenching solution before adding the NADPH regenerating system.[2]

2.4. Sample Processing

  • Vortex the samples to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[14]

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

3. Analytical Method: LC-MS/MS or LC-HRMS

  • Analyze the samples using a validated LC-MS/MS or LC-HRMS method.[1][9]

  • Chromatography: Use a suitable C18 column with a gradient elution program, typically with mobile phases consisting of water and methanol or acetonitrile, often with a formic acid modifier.[7]

  • Mass Spectrometry:

    • For quantitative analysis (metabolic stability), operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific parent-to-product ion transitions for this compound and the internal standard.[11]

    • For metabolite identification, operate in a full scan or data-dependent acquisition mode to collect high-resolution mass spectra of potential metabolites.[1][5]

4. Data Analysis

  • Metabolic Stability: To determine the rate of metabolism, plot the natural logarithm of the percentage of this compound remaining at each time point versus time. The slope of the linear regression will give the rate constant (k), and the in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

  • Metabolite Identification: Process the high-resolution mass spectrometry data to identify potential metabolites based on their accurate mass, fragmentation patterns, and retention time shifts relative to the parent compound.[1][6]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis Prep_Reagents Prepare Reagents (this compound, HLM, NADPH) Preincubation Pre-incubation (37°C, 5 min) Prep_Reagents->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubation Incubation (37°C, Timed) Initiation->Incubation Quench Quench Reaction (Cold Acetonitrile + IS) Incubation->Quench Centrifuge Centrifuge (Pellet Proteins) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS or LC-HRMS Analysis Supernatant->LCMS Data Data Analysis (Stability & MetID) LCMS->Data

References

Troubleshooting & Optimization

Challenges in differentiating Dibutylone from its structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dibutylone and its structural isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in differentiating this compound from its structural isomers like Eutylone and Pentylone?

A1: The primary challenges stem from the high structural similarity between this compound and its isomers. This similarity results in:

  • Co-elution: The compounds often have very similar retention times in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2]

  • Similar Mass Spectra: Under standard Electron Ionization (EI) conditions in Mass Spectrometry (MS), the fragmentation patterns of these isomers can be nearly identical, making differentiation based on mass spectra alone difficult.[2][3][4]

  • Legal and Pharmacological Implications: Incorrect identification can have significant legal and public safety consequences, as the legal status and pharmacological profiles of isomers can differ.[5]

Q2: My GC-MS analysis is not separating this compound from its isomers. What can I do?

A2: If you are experiencing co-elution of this compound and its isomers, consider the following troubleshooting steps:

  • Optimize GC Method: Adjust the temperature ramp rate of your GC oven. A slower ramp rate can often improve the separation of closely eluting compounds.

  • Change GC Column: If optimizing the method is insufficient, consider using a different GC column with a different stationary phase. A column with a different selectivity may provide the necessary resolution.

  • Derivatization: Chemical derivatization of the samples can alter their volatility and chromatographic behavior, potentially leading to better separation.[6][7]

  • Complementary Techniques: Employ a secondary analytical technique for confirmation, such as Gas Chromatography-Infrared Spectroscopy (GC-IRD) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

Q3: Can Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) be used to differentiate these isomers?

A3: Yes, LC-MS/MS is a powerful technique for isomer differentiation. While MS/MS alone may not always distinguish between isobaric isomers (compounds with the same mass), the chromatographic separation provided by the LC component is crucial.[1][11] Specialized LC columns, such as those with biphenyl stationary phases, can enhance the separation of aromatic isomers through strong pi-pi interactions.[1]

Q4: Are there advanced mass spectrometry techniques that can aid in differentiation?

A4: Yes, advanced MS techniques can provide more detailed structural information. Electron Activated Dissociation (EAD) is an ion activation method that can produce unique fragmentation patterns for positional isomers, allowing for their differentiation.[5][12] Combining EAD with chemometric data analysis, such as t-distributed stochastic neighbor embedding (t-SNE) and Random Forest (RF) algorithms, has shown high accuracy in classifying isomers.[5]

Troubleshooting Guides

Guide 1: Poor Chromatographic Resolution of this compound Isomers

This guide provides a systematic approach to troubleshooting poor separation between this compound and its structural isomers.

G start Start: Poor Isomer Resolution optimize_gc Optimize GC/LC Method (e.g., temperature gradient, flow rate) start->optimize_gc check_resolution Is Resolution Sufficient? optimize_gc->check_resolution change_column Change Chromatographic Column (e.g., different stationary phase) check_resolution->change_column No end End: Isomers Differentiated check_resolution->end Yes check_resolution2 Is Resolution Sufficient? change_column->check_resolution2 derivatization Consider Chemical Derivatization check_resolution2->derivatization No check_resolution2->end Yes check_resolution3 Is Resolution Sufficient? derivatization->check_resolution3 complementary_technique Use Complementary Technique (e.g., GC-IRD, NMR) check_resolution3->complementary_technique No check_resolution3->end Yes end_fail End: Further Method Development Required complementary_technique->end_fail

Caption: Troubleshooting workflow for poor chromatographic resolution.

Guide 2: Ambiguous Mass Spectral Identification

This guide outlines steps to take when mass spectra of this compound and its isomers are indistinguishable.

G start Start: Ambiguous Mass Spectra characteristic_ions Analyze for Characteristic Ion Ratios start->characteristic_ions check_differentiation Are Isomers Differentiated? characteristic_ions->check_differentiation ead_ms Employ Advanced MS Techniques (e.g., EAD-MS) check_differentiation->ead_ms No end End: Isomers Identified check_differentiation->end Yes check_differentiation2 Are Isomers Differentiated? ead_ms->check_differentiation2 chemometrics Apply Chemometric Analysis check_differentiation2->chemometrics No check_differentiation2->end Yes check_differentiation3 Are Isomers Differentiated? chemometrics->check_differentiation3 nmr_ir Confirm with NMR or GC-IRD check_differentiation3->nmr_ir No check_differentiation3->end Yes end_fail End: Further Investigation Needed nmr_ir->end_fail

Caption: Troubleshooting workflow for ambiguous mass spectra.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Isomers

Objective: To separate and identify this compound and its structural isomers using Gas Chromatography-Mass Spectrometry.

Methodology:

  • Sample Preparation: Dissolve a reference standard of the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Internal Standard: Add an internal standard (e.g., butylone-d3) to the sample solution.[1]

  • GC-MS System:

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: Inject 1 µL of the sample solution in splitless mode.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of certified reference materials.

Protocol 2: LC-MS/MS Analysis for Isomer Differentiation

Objective: To achieve baseline separation and quantification of this compound and its isomers using Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

  • Sample Preparation: Perform a protein precipitation for biological samples (e.g., serum). Spike with an internal standard (e.g., butylone-d3). Dilute the supernatant before injection.[1]

  • LC System:

    • Column: Raptor Biphenyl (or similar column with enhanced selectivity for aromatic compounds).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 5% B.

      • Increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each isomer.

  • Data Analysis: Integrate the peak areas for each isomer and quantify using a calibration curve. The separation of peaks in the chromatogram will confirm the identity of each isomer.

Quantitative Data

The following table summarizes characteristic ion ratios that can be used to differentiate N-butyl pentylone isomers, which are structurally related to this compound. This data illustrates how subtle differences in mass spectra can be leveraged for identification.

IsomerMean Abundance Ratio (m/z 128 / m/z 72)95% Confidence Interval
N-butyl pentylone17.14± 0.14
N-isobutyl pentylone6.44± 0.05
N-sec-butyl pentylone3.38± 0.02
N-tert-butyl pentylone0.75± 0.01
Data adapted from a study on N-butyl pentylone isomers, demonstrating the principle of using ion ratios for differentiation.[10]

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic co-elution issues involving dibutylone and its related compounds. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant problem with this compound and its isomers?

A1: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[1][2] This is a common challenge with synthetic cathinones like this compound and its isomers (e.g., butylone, eutylone, pentylone) due to their structural similarities.[3][4] Because these compounds are often isobaric (have the same mass), mass spectrometry alone cannot differentiate them if they are not chromatographically separated, leading to inaccurate identification and quantification.[5]

Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?

A2: A symmetrical peak does not guarantee peak purity.[1] If you are using a Diode Array Detector (DAD) with your HPLC, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak; if the spectra are not identical, co-elution is likely.[1] Similarly, with a mass spectrometer, you can examine the mass spectra across the peak. A change in the spectral profile indicates the presence of more than one compound.[1]

Q3: What are the initial steps to troubleshoot the co-elution of this compound and related compounds?

A3: A systematic approach is crucial. Start by assessing the three key factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[6]

  • Capacity Factor (k'): Ensure your analytes are retained sufficiently on the column. A very low capacity factor (close to the void volume) will almost guarantee co-elution.[1][6]

  • Selectivity (α): This refers to the ability of the chromatographic system to differentiate between the analytes. Co-elution is fundamentally a selectivity problem.[6]

  • Efficiency (N): This relates to the narrowness of the peaks. While important, improving efficiency alone may not resolve severe co-elution.[6]

Q4: My compounds are eluting too quickly, resulting in poor separation. How can I increase the retention time?

A4: To increase the capacity factor (k') and retention time in reversed-phase HPLC, you should weaken the mobile phase.[1] This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[7] Ideally, the capacity factor should be between 1 and 5 for good chromatography.[1]

Q5: I've optimized the retention time, but this compound and its isomers still co-elute. How can I improve selectivity?

A5: Improving selectivity involves changing the chemistry of your separation. Here are several strategies:

  • Modify the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity as they have different interactions with the stationary phase and analytes.[8]

    • Adjust pH: For ionizable compounds like cathinones, adjusting the pH of the mobile phase can change their retention characteristics and improve separation.[9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step.

    • Different C18 Columns: Not all C18 columns are the same. Switching to a C18 from a different manufacturer can provide different selectivity.

    • Alternative Stationary Phases: Consider columns with different chemistries, such as biphenyl or pentafluorophenyl (PFP) phases, which offer different interactions (e.g., pi-pi interactions) and can be effective for separating aromatic isomers.[5] Chiral stationary phases are necessary for separating enantiomers.[8][10]

  • Adjust the Temperature: Changing the column temperature can influence selectivity and improve resolution.

Troubleshooting Guides

Issue 1: Poor resolution and co-eluting peaks of this compound and its isomers in LC-MS/MS analysis.

Question: My LC-MS/MS chromatogram shows broad, overlapping peaks for this compound, butylone, and pentylone, making quantification impossible. How can I improve the separation?

Answer: Co-elution of synthetic cathinone isomers is a frequent challenge due to their similar structures and physicochemical properties.[3][5] Here is a systematic workflow to improve your separation:

start Start: Co-elution of this compound Isomers check_k Is Capacity Factor (k') between 1 and 5? start->check_k weaken_mp Decrease Organic Solvent % in Mobile Phase check_k->weaken_mp No optimize_mp Optimize Mobile Phase Selectivity check_k->optimize_mp Yes weaken_mp->check_k change_solvent Switch Organic Solvent (ACN <-> MeOH) optimize_mp->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph change_column Change Stationary Phase adjust_ph->change_column biphenyl_pfp Try Biphenyl or PFP Column change_column->biphenyl_pfp chiral_column Use Chiral Column for Enantiomers biphenyl_pfp->chiral_column optimize_temp Optimize Column Temperature chiral_column->optimize_temp success Resolution Achieved optimize_temp->success

Caption: Troubleshooting workflow for co-eluting this compound isomers.

Issue 2: this compound degradation and co-elution with artifacts in GC-MS analysis.

Question: I am analyzing this compound using GC-MS and observe a peak that seems to co-elute with a degradation product. How can I minimize this?

Answer: Synthetic cathinones can be thermally labile and may degrade in the hot GC inlet, leading to the formation of artifacts that can co-elute with the parent compound.[11]

Troubleshooting Steps:

  • Lower the Injector Temperature: High temperatures in the GC inlet are a primary cause of cathinone degradation.[12] Reduce the inlet temperature to minimize thermal decomposition.

  • Use a Deactivated Inlet Liner: Active sites in the liner can promote degradation. Ensure you are using a clean, deactivated liner.[12]

  • Decrease Residence Time: A faster injection or a higher split ratio can reduce the time the analyte spends in the hot inlet.

  • Derivatization: Derivatizing the cathinones can improve their thermal stability and chromatographic behavior, leading to better peak shapes and resolution.[12] Common derivatizing agents include acylating agents like pentafluoropropionic anhydride (PFPA).[12]

  • Alternative Technique: If thermal degradation remains an issue, consider using LC-MS/MS, which is often preferred for the analysis of synthetic cathinones as it avoids high temperatures.[12][13]

start Start: this compound Degradation in GC-MS lower_temp Lower Injector Temperature start->lower_temp deactivated_liner Use Deactivated Inlet Liner lower_temp->deactivated_liner reduce_time Decrease Inlet Residence Time deactivated_liner->reduce_time derivatize Consider Derivatization reduce_time->derivatize use_lcms Switch to LC-MS/MS derivatize->use_lcms success Problem Resolved use_lcms->success

Caption: Workflow to mitigate this compound degradation in GC-MS.

Data and Methodologies

Table 1: Example LC Conditions for Separation of Synthetic Cathinone Isomers
ParameterCondition 1Condition 2
Column Biphenyl Core-ShellChiral Stationary Phase (e.g., CHIRALPAK®)
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Bicarbonate in Water (pH 8.8)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Optimized for isomer separationIsocratic (e.g., 10:90 A:B)
Flow Rate 0.4 - 0.6 mL/min0.3 - 0.7 mL/min
Column Temp. 30 - 40 °CAmbient or controlled
Injection Vol. 5 - 10 µL20 µL
Detector MS/MSUV/Vis or MS
Reference [5][10]
Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and Isomers in Serum (Based on[5])

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of serum, add 10 µL of an internal standard solution (e.g., butylone-d3).

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex the sample and then centrifuge for 8 minutes at approximately 1600 rpm.

    • Take 50 µL of the supernatant and dilute it with 150 µL of water.

    • Transfer the final solution to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A biphenyl stationary phase column is recommended for its selectivity towards aromatic isomers.

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. The gradient should be optimized to maximize the separation of the target isomers.

    • Flow Rate: A flow rate in the range of 0.4-0.5 mL/min is a good starting point.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

    • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for each analyte and the internal standard.

Protocol 2: GC-MS Analysis of Cathinones with Derivatization (General procedure based on[12])

  • Sample Preparation (Extraction):

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cathinones from the sample matrix. For LLE, adjust the sample to a basic pH to ensure the cathinones are in their non-ionized form for efficient extraction into an organic solvent.[12]

  • Derivatization:

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., PFPA) and a suitable solvent (e.g., ethyl acetate).

    • Heat the mixture (e.g., at 70°C for 20 minutes) to complete the reaction.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: Start with a lower temperature (e.g., 230°C) and optimize as needed to prevent degradation.[12]

    • Oven Program: Use a temperature program with a slow ramp rate to enhance the separation of closely eluting compounds.

    • Carrier Gas: Helium or hydrogen at an optimized flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[12]

References

Technical Support Center: Enhancing Dibutylone Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Dibutylone in complex biological matrices. This resource is designed for researchers, scientists, and professionals in drug development and forensic toxicology. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in overcoming common challenges in your analytical workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Signal/Poor Sensitivity for this compound

Possible Cause Troubleshooting Step Further Guidance
Inefficient Extraction Recovery Optimize the sample preparation method. For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized.For LLE, ensure the pH of the aqueous phase is adjusted to be basic (pH > 9) to keep this compound in its non-ionized form for efficient extraction into an organic solvent. For SPE, select a mixed-mode cation exchange sorbent for better retention of basic compounds like this compound.
Matrix Effects (Ion Suppression) Enhance sample cleanup using a more rigorous method like SPE.Matrix components co-eluting with this compound can suppress its ionization in the mass spectrometer's source. A thorough cleanup is crucial.[1]
Use a deuterated internal standard (IS).A stable isotope-labeled IS (e.g., this compound-d5) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
Prepare matrix-matched calibrators.Preparing calibration standards in the same blank matrix as the samples can help compensate for matrix effects.
Suboptimal MS/MS Parameters Perform a compound optimization/tuning experiment.Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions, collision energy, and other MS parameters for maximum sensitivity.
Analyte Degradation Investigate the stability of this compound under your experimental conditions.Synthetic cathinones can be susceptible to degradation depending on pH and temperature. Ensure samples are stored properly (e.g., frozen) and processed in a timely manner. Dihydro-metabolites may be more stable biomarkers.[2][3]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Cause Troubleshooting Step Further Guidance
Column Degradation Replace the analytical column.Over time, columns can lose their efficiency, leading to poor peak shapes.
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column.For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation.
Active Sites in the LC System Use a column with end-capping or consider adding a small amount of a weak acid or base to the mobile phase.Active sites on the column or in the system can cause secondary interactions with the analyte, leading to peak tailing.
Injector Contamination Clean the injector port and replace the liner and septum.Contamination in the injector can lead to carryover and distorted peak shapes.

Issue 3: Inconsistent Retention Times

Possible Cause Troubleshooting Step Further Guidance
LC Pump Malfunction or Leaks Check the LC system for pressure fluctuations and perform maintenance.A stable and consistent flow rate is essential for reproducible retention times.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.Even small changes in temperature can affect retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing.The composition of the mobile phase can change over time due to evaporation of the more volatile components.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for enhancing this compound sensitivity in complex matrices?

A1: The most critical steps are a combination of effective sample preparation to minimize matrix effects and the optimization of mass spectrometry parameters. A clean sample extract and a finely tuned mass spectrometer are paramount for achieving low detection limits. The use of a stable isotope-labeled internal standard is also highly recommended for accurate quantification.

Q2: Which sample preparation technique is best for this compound: SPE, LLE, or Protein Precipitation?

A2: The choice of technique depends on the matrix and the desired level of cleanliness and sensitivity.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing matrix interferences, leading to reduced ion suppression and higher sensitivity. Mixed-mode cation exchange SPE is often preferred for basic compounds like this compound.[4]

  • Liquid-Liquid Extraction (LLE): A simpler and less expensive technique that can provide good recovery. However, it may be less effective at removing all matrix components compared to SPE.

  • Protein Precipitation (PPT): A quick and easy method for removing proteins from plasma or whole blood, but it is the least effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[1]

Q3: How can I mitigate matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Improve Sample Cleanup: Use a more selective sample preparation method like SPE.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of this compound will behave similarly to the analyte during extraction and ionization, allowing for reliable correction.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are common adducts of this compound observed in LC-MS/MS, and how can I control their formation?

A4: In electrospray ionization (ESI), this compound can form adducts with sodium ([M+Na]+) and potassium ([M+K]+) in addition to the desired protonated molecule ([M+H]+).[5] This can split the ion signal and reduce sensitivity. To control adduct formation:

  • Lower the Mobile Phase pH: Adding a small amount of a volatile acid like formic acid (0.1%) to the mobile phase provides an excess of protons, favoring the formation of the [M+H]+ ion.[5]

  • Use High-Purity Solvents and Reagents: This minimizes the introduction of metal ions into the system.

  • Add Ammonium Salts: Volatile ammonium salts like ammonium formate or ammonium acetate can also help to promote the formation of the protonated molecule.[6][7]

Experimental Protocols

The following are generalized protocols for the extraction of synthetic cathinones, including this compound, from common biological matrices. Optimization may be required for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood/Urine

This protocol is based on a mixed-mode cation exchange SPE method.

  • Sample Pre-treatment:

    • To 1 mL of whole blood or urine, add an appropriate volume of deuterated internal standard (e.g., this compound-d5).

    • Add 2 mL of pH 6.0 phosphate buffer and vortex to mix.

    • Centrifuge the whole blood sample to pellet the precipitated proteins. Use the supernatant for the next step.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes after the final wash.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate volume of deuterated internal standard.

    • Add 100 µL of 5 M NaOH to adjust the pH to > 9.

  • Extraction:

    • Add 3 mL of an organic solvent (e.g., a mixture of n-butyl chloride and acetonitrile, 9:1 v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Protein Precipitation (PPT) of this compound from Plasma/Whole Blood

  • Precipitation:

    • To 100 µL of plasma or whole blood, add an appropriate amount of deuterated internal standard.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a clean vial for direct injection or further cleanup if necessary.

Quantitative Data Comparison

The following tables summarize reported quantitative data for this compound and other relevant synthetic cathinones. Note that direct comparison should be made with caution as experimental conditions vary between studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound and Related Cathinones in Various Matrices

AnalyteMatrixSample PrepMethodLOD (ng/mL)LOQ (ng/mL)Reference
This compoundUrineLLELC-MS/MS-1.0[8]
This compoundBloodSPELC-Q/TOF-MS-0.25-5[9]
Multiple CathinonesOral FluidSPELC-MS/MS0.2-0.52.0[10]
Synthetic CannabinoidsOral FluidSPELC-FD0.6-0.72.2-2.6[11]

Table 2: Comparison of Recovery and Matrix Effects for Different Extraction Methods (General for Drugs of Abuse)

Method Matrix Recovery Matrix Effect Reference
SPE (Oasis PRiME HLB) PlasmaHigh and consistentExcellent
SPE (Oasis PRiME HLB) UrineHigh and consistentExcellent
SLE PlasmaLower for acidic analytesVariable
LLE Plasma10-20% lower than SPE/SLEHigher variability
HybridSPE PlasmaHighLeast interference[1]
SPE (Polymeric) PlasmaModerateModerate interference[1]
Protein Precipitation PlasmaLowestGreatest interference[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (Blood, Urine, Oral Fluid) Pretreatment Pre-treatment (Add IS, pH adjust) Sample->Pretreatment Extraction Extraction (SPE, LLE, or PPT) Pretreatment->Extraction Cleanup Cleanup & Concentration (Evaporation & Reconstitution) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for this compound detection.

troubleshooting_logic Troubleshooting Logic for Poor Sensitivity Start Poor this compound Signal Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK IS_Low IS Signal Low IS_OK->IS_Low No Matrix_Effect Suspect Matrix Effect (Ion Suppression) IS_OK->Matrix_Effect Yes Optimize_Extraction Optimize Extraction (pH, solvent, sorbent) IS_Low->Optimize_Extraction Resolved Issue Resolved Optimize_Extraction->Resolved Improve_Cleanup Improve Cleanup (e.g., switch to SPE) Matrix_Effect->Improve_Cleanup Optimize_MS Optimize MS Parameters (Tune Compound) Matrix_Effect->Optimize_MS Improve_Cleanup->Resolved Check_Degradation Investigate Analyte Degradation Optimize_MS->Check_Degradation Check_Degradation->Resolved

Caption: Troubleshooting logic for poor sensitivity.

References

Stability of Dibutylone in urine and blood samples under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dibutylone in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, experimental protocols, and troubleshooting common issues encountered during the analysis of this compound in urine and blood samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for urine and blood samples containing this compound to ensure its stability?

A1: this compound, a synthetic cathinone with a 3,4-methylenedioxy group, is among the more stable compounds in its class.[1] However, its stability is significantly influenced by storage temperature and the pH of the matrix. For optimal stability, it is recommended to store both urine and blood samples frozen at -20°C or below.[2][3][4] In urine, maintaining an acidic pH (around 4) can further enhance stability.[3][4]

Q2: How long can I store my samples before significant degradation of this compound occurs?

A2: The duration of stable storage depends on the temperature. At frozen temperatures (-20°C or -40°C), this compound in urine has been shown to be stable for at least one month, with some studies indicating stability for up to six months with minimal degradation.[4] At refrigerated temperatures (4°C), significant degradation can occur within weeks to months, and at room temperature (20-25°C), the degradation is much more rapid, potentially within days.[2]

Q3: Are there any specific preservatives recommended for urine samples to enhance this compound stability?

A3: While specific studies on preservatives for this compound are limited, general guidance for urine sample preservation can be applied. Acidifying the urine to around pH 4 has been shown to be effective for cathinone stability.[3][4] Commonly used urine preservatives that maintain a low pH may be beneficial. However, it is crucial to validate that the chosen preservative does not interfere with the analytical method.

Q4: What are the primary degradation products of this compound that I should be aware of?

A4: The primary metabolic pathway for this compound involves the reduction of the beta-ketone to form a dihydro-dibutylone metabolite. While this is a metabolic product, similar degradation pathways can occur in vitro. Instability of the parent compound can sometimes lead to the formation of other breakdown products, though specific non-metabolic degradation products of this compound are not extensively detailed in the provided literature.

Q5: My immunoassay screen is positive for amphetamines, but my LC-MS/MS confirmation for common amphetamines is negative. Could this be due to this compound?

A5: Yes, this is a known issue. Some synthetic cathinones, including this compound, can cause cross-reactivity with amphetamine immunoassays, leading to presumptive positive results.[3] Confirmatory analysis using a specific and sensitive method like LC-MS/MS is essential to identify the actual compound present.

Troubleshooting Guides

Issue 1: Low or no recovery of this compound after Solid Phase Extraction (SPE).
  • Possible Cause 1: Incorrect SPE cartridge conditioning or equilibration.

    • Solution: Ensure that the SPE cartridges are properly conditioned with methanol and then equilibrated with water or an appropriate buffer before loading the sample. This ensures the sorbent is activated for optimal retention.

  • Possible Cause 2: Inappropriate sample pH.

    • Solution: For cation-exchange SPE, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its cationic form for effective retention.

  • Possible Cause 3: Inefficient elution.

    • Solution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange SPE, this typically involves using a solvent mixture containing a base like ammonium hydroxide to neutralize the charge on the analyte. Ensure the elution solvent is freshly prepared.

Issue 2: High variability in quantitative results between replicate samples.
  • Possible Cause 1: Inconsistent sample storage or handling.

    • Solution: Ensure all samples are stored under identical conditions and for similar durations. Avoid repeated freeze-thaw cycles. Thaw samples completely and vortex gently before aliquoting for extraction.

  • Possible Cause 2: Matrix effects in the LC-MS/MS analysis.

    • Solution: Biological matrices like urine and blood can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects. If not available, perform a thorough validation of matrix effects and consider optimizing the sample cleanup process or chromatographic separation.[5]

  • Possible Cause 3: Analyte degradation during sample preparation.

    • Solution: Minimize the time samples are kept at room temperature during the extraction process. Keep extracts cool and analyze them as soon as possible after preparation.

Issue 3: Peak tailing or poor peak shape in LC-MS/MS analysis.
  • Possible Cause 1: Secondary interactions with the analytical column.

    • Solution: this compound is a basic compound and can exhibit secondary interactions with residual silanols on C18 columns. The use of a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can help to improve peak shape by ensuring the analyte is consistently protonated.

  • Possible Cause 2: Column degradation.

    • Solution: Ensure the column is not aged or contaminated. A guard column can help to extend the life of the analytical column. If peak shape degrades, try flushing the column or replacing it.

  • Possible Cause 3: Incompatibility between the elution solvent and the initial mobile phase.

    • Solution: If the SPE elution solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. If possible, evaporate the eluate and reconstitute it in the initial mobile phase or a compatible solvent.

Data Presentation

Table 1: Stability of this compound in Urine under Various Storage Conditions

Storage TemperatureDurationpHAnalyte ConcentrationPercent RemainingReference
-20°C6 months4100 ng/mLStable[3]
-20°C6 months8100 ng/mLSignificant Decrease[3][4]
4°C6 months4100 ng/mLStable[3]
4°C14 daysNot SpecifiedNot Specified>60%[6]
20°C (Room Temp)3 daysNot SpecifiedNot Specified>60%[6]
32°CHours8100 ng/mL>20% Loss[3]

Table 2: Stability of this compound in Blood under Various Storage Conditions

Storage TemperatureDurationpHAnalyte ConcentrationPercent RemainingReference
-26°C6 monthsNot Specified100 ng/mLStable[2]
5°C6 monthsNot Specified100 ng/mLStable[2]
24°C (Room Temp)6 monthsNot Specified100 ng/mLStable[2]

Note: "Stable" indicates that the compound showed minimal to no degradation. "Significant Decrease" indicates a noticeable loss of the analyte. Quantitative data for this compound is often presented as part of a larger panel of synthetic cathinones, and specific percentage loss values at each time point are not always individually reported.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Urine

This protocol is a general procedure for the extraction of synthetic cathinones from urine using mixed-mode cation exchange SPE and can be adapted for this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • 4% Phosphoric Acid (H3PO4)

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Isopropyl Alcohol (IPA)

  • Concentrated Ammonium Hydroxide (NH4OH)

  • Concentrated Formic Acid

Procedure:

  • Sample Pre-treatment: To 100 µL of urine, add an equal volume of 4% H3PO4. Add the internal standard. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 200 µL of methanol, followed by 200 µL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 200 µL of 2% formic acid in water.

    • Wash the cartridge with 200 µL of methanol.

  • Elution: Elute the analytes with 2 x 50 µL of a freshly prepared solution of 60:40 acetonitrile/isopropyl alcohol containing 5% ammonium hydroxide.

  • Neutralization: Neutralize the eluate with 5 µL of concentrated formic acid.

  • Dilution: Dilute the sample with 100 µL of water before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method for the analysis of this compound. Instrument parameters should be optimized for your specific system.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient starting at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 236.1

    • Product Ions (m/z): 161.2, 191.15, 163.15[7]

  • Internal Standard (this compound-d3) MRM Transition:

    • Precursor Ion (m/z): 239.1

    • Product Ion (m/z): 164.2[7]

  • Collision Energy: Optimize for your specific instrument, typically in the range of 15-25 V.[7]

  • Other Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.

Visualizations

SPE_Workflow Figure 1: Solid Phase Extraction (SPE) Workflow for this compound in Urine cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction urine 1. Urine Sample (100 µL) add_is 2. Add Internal Standard urine->add_is add_acid 3. Add 4% H3PO4 (100 µL) add_is->add_acid vortex1 4. Vortex add_acid->vortex1 condition 5. Condition SPE Cartridge (Methanol, Water) vortex1->condition load 6. Load Sample condition->load wash1 7. Wash 1 (2% Formic Acid) load->wash1 wash2 8. Wash 2 (Methanol) wash1->wash2 elute 9. Elute (ACN/IPA with 5% NH4OH) wash2->elute neutralize 10. Neutralize (Formic Acid) elute->neutralize dilute 11. Dilute (Water) neutralize->dilute analyze 12. LC-MS/MS Analysis dilute->analyze Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Analyte Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 Improper SPE Conditioning start->cause1 cause2 Incorrect Sample pH start->cause2 cause3 Inefficient Elution start->cause3 cause4 Analyte Degradation start->cause4 sol1 Re-verify Conditioning and Equilibration Steps cause1->sol1 sol2 Adjust Sample pH (2 units below pKa) cause2->sol2 sol3 Use Fresh, Stronger Elution Solvent cause3->sol3 sol4 Minimize Sample Prep Time and Keep Samples Cool cause4->sol4

References

Identifying unique biomarkers for Dibutylone ingestion to avoid co-ingestion issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for the identification of unique biomarkers for Dibutylone (bk-DMBDB) ingestion. The focus is on overcoming analytical challenges, particularly the issue of co-ingestion with structurally similar synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in confirming this compound ingestion?

A1: The primary challenge is distinguishing between direct ingestion of this compound and co-ingestion of other synthetic cathinones, particularly Butylone. This compound undergoes N-demethylation to form Butylone as a metabolite.[1] Therefore, the presence of Butylone in a sample is not a definitive confirmation of this compound use, as it could have been ingested directly or formed as a byproduct of this compound metabolism.[2][3][4][5]

Q2: Is there a unique biomarker for this compound ingestion?

A2: Yes. The most reliable and unique biomarker for this compound ingestion is its β-ketone reduced metabolite, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol (dihydro-Dibutylone).[1] This metabolite is formed by the hydrogenation of this compound's beta-ketone group.[2][3][4][5] Studies have shown this metabolite to be the most prominent one found in human specimens and unique to the parent drug, making it an ideal target for confirmation.[1][2]

Q3: What are the major metabolic pathways for this compound?

A3: this compound is primarily metabolized through three major pathways:

  • β-Ketone Reduction: The ketone group is reduced to a hydroxyl group, forming the unique dihydro-Dibutylone metabolite.[1][2][6]

  • N-Dealkylation: The N,N-dimethyl group is sequentially demethylated, first forming Butylone (N-demethyl) and then N-desmethyl-butylone (N,N-didesmethyl).[1]

  • Demethylenation: The methylenedioxy bridge is opened, followed by O-methylation.[7][8][9]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydro [label="Dihydro-Dibutylone\n(Unique Biomarker)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Butylone [label="Butylone\n(Non-Specific)", fillcolor="#FBBC05", fontcolor="#202124"]; Desmethyl [label="N-desmethyl-butylone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Dihydro [label=" β-Ketone Reduction", color="#34A853"]; this compound -> Butylone [label=" N-Demethylation", color="#FBBC05"]; Butylone -> Desmethyl [label=" N-Demethylation", color="#5F6368"]; } caption { label = "Figure 1: Simplified Metabolic Pathway of this compound"; fontsize = 10; }

Caption: Simplified metabolic pathway of this compound.

Q4: What is the recommended analytical technique for detecting this compound and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., LC-QTOF-MS) is the preferred method.[1][2][10] These techniques offer the high sensitivity and specificity required to differentiate between isomeric cathinones and their metabolites. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, synthetic cathinones are often thermally labile and can degrade in the hot GC inlet, potentially leading to inaccurate quantification or misidentification.[11] LC-based methods avoid this issue.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Sample Degradation: Synthetic cathinones can be unstable in biological matrices, especially at neutral or basic pH and room temperature.pH Adjustment: Adjust urine sample pH to an acidic range (e.g., 4-6) immediately after collection.[12]Cold Storage: Freeze samples at -20°C or lower for storage. Avoid repeated freeze-thaw cycles by creating smaller aliquots.[12]
Peak Tailing or Broadening in LC-MS Poor Chromatography: Secondary interactions between the amine groups of cathinones and residual silanols on the C18 column. Matrix Effects: Co-eluting matrix components interfering with peak shape.Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Mobile Phase Modifier: Add a small amount of a competing amine (e.g., triethylamine) or use an acidic mobile phase (e.g., 0.1% formic acid) to improve peak shape. Improve Sample Cleanup: Utilize a more rigorous extraction method like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to remove interferences.
Inability to Distinguish Isomers Insufficient Chromatographic Resolution: Co-elution of structurally similar compounds (e.g., this compound and its isomer, Pentedrone).Optimize LC Method: Increase run time, decrease the gradient slope, or experiment with different mobile phase compositions and column chemistries to improve separation.[13] High-Resolution MS: Utilize high-resolution mass spectrometry to differentiate compounds based on their accurate mass, even if they co-elute.
False Positive for Butylone Metabolic Conversion: this compound is metabolized to Butylone.Target the Unique Biomarker: Always include the dihydro-Dibutylone metabolite in the analytical method. Its presence is a specific indicator of this compound exposure.[1]

Experimental Protocols & Data

Protocol: Sample Preparation for LC-MS/MS Analysis

This is a general protocol for the extraction of this compound and its metabolites from urine.

// Nodes start [label="1. Urine Sample Collection\n(1 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; is [label="2. Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; buffer [label="3. Add Buffer\n(e.g., Borax Buffer, pH 10.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="4. Vortex Mix", fillcolor="#FBBC05", fontcolor="#202124"]; lse [label="5. Liquid-Liquid Extraction\n(e.g., N-butyl chloride/ethyl acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex2 [label="6. Vortex & Centrifuge", fillcolor="#FBBC05", fontcolor="#202124"]; evap [label="7. Evaporate Organic Layer\n(Under Nitrogen Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recon [label="8. Reconstitute in Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="9. Inject into LC-MS/MS", fillcolor="#202124", fontcolor="#FFFFFF", shape=cds];

// Edges start -> is [color="#5F6368"]; is -> buffer [color="#5F6368"]; buffer -> vortex1 [color="#5F6368"]; vortex1 -> lse [color="#5F6368"]; lse -> vortex2 [color="#5F6368"]; vortex2 -> evap [color="#5F6368"]; evap -> recon [color="#5F6368"]; recon -> analysis [color="#5F6368"]; } caption { label = "Figure 2: General Workflow for Urine Sample Preparation"; fontsize = 10; }

Caption: General workflow for urine sample preparation.

  • Sample Aliquoting : Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • Internal Standard : Fortify the sample with an appropriate deuterated internal standard.

  • Alkalinization : Add 1 mL of 0.1 M borax buffer (pH 10.4) to the sample.[1]

  • Mixing : Vortex the sample for 30 seconds.

  • Extraction : Add 4 mL of an extraction solvent (e.g., N-butyl chloride/ethyl acetate, 70:30 v/v).[1]

  • Separation : Vortex for 2 minutes, then centrifuge at 3,000 rpm for 5 minutes.

  • Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis : Inject a portion of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes concentration ranges of this compound found in authentic biological samples from published literature. This data can be used as a reference for expected concentration ranges in forensic and clinical toxicology cases.

Analyte Matrix Concentration Range (ng/mL) Reference
This compoundPostmortem Blood10 - 1,400[1][14]
This compound (Parent)UrineDetected at concentrations as low as 23 ng/mL, with metabolites still present.[15]
Dihydro-DibutyloneVariousConsistently the most prominent metabolite found in authentic specimens.[1]
Butylone (Metabolite)VariousSecond most prominent metabolite, but not a specific biomarker.[1]

References

Technical Support Center: Optimization of Dibutylone Extraction from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of Dibutylone from biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for the stability of this compound in biological samples during storage?

A1: The stability of this compound, like other synthetic cathinones, is primarily influenced by temperature and the pH of the biological matrix. For optimal stability, it is recommended to store samples frozen (-20°C or lower).[1] Room temperature storage can lead to significant degradation. The pH of the sample, particularly in urine, has a substantial impact on stability; therefore, controlling the pH is crucial.[1] Repeated freeze-thaw cycles should also be minimized by aliquoting samples into smaller volumes before freezing.

Q2: Which extraction technique is most suitable for this compound from biological fluids?

A2: The choice of extraction technique depends on the specific biological matrix, the required level of cleanliness of the extract, and the analytical sensitivity needed. The most commonly employed and effective methods for synthetic cathinones, including this compound, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). SPE, particularly with mixed-mode cation exchange cartridges, often provides the cleanest extracts and high recovery. LLE is a simpler and cost-effective method, while QuEChERS is known for its high throughput and minimal solvent usage.

Q3: What are the expected recovery rates for this compound using different extraction methods?

A3: Recovery rates can vary depending on the specific protocol and matrix. For a panel of 22 synthetic cathinones, including this compound, a validated SPE method reported extraction efficiencies of 81-93% in blood and 84-104% in urine.[2] A study on a broader range of new psychoactive substances using a modified QuEChERS method reported satisfactory validation for blood and urine.[3] For specific quantitative data, please refer to the data tables below.

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in biological samples?

A4: The LOD and LOQ are highly dependent on the analytical instrumentation used (e.g., LC-MS/MS, GC-MS). A validated method for 16 synthetic cathinones and their metabolites in urine reported LODs and LOQs within acceptable ranges for forensic and clinical analysis.[4] For a panel of 30 synthetic cathinones in postmortem blood using SPE and LC-MS/MS, the LOD was 5 ng/mL for all target cathinones. A highly sensitive method for 22 synthetic cathinones in blood and urine using LC-Q/TOF-MS achieved LOQs ranging from 0.25 to 5 ng/mL.

Q5: How can matrix effects be minimized during the analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge. To minimize them, it is crucial to have an efficient sample cleanup. SPE is generally more effective at removing interfering matrix components than LLE. The use of a matrix-matched calibration curve or stable isotope-labeled internal standards can help to compensate for matrix effects. Proper chromatographic separation to avoid co-elution of matrix components with the analyte is also essential.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Issue Possible Cause Recommended Solution
Low Analyte Recovery Improper conditioning of the SPE cartridge.Ensure the cartridge is conditioned with the appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) without letting the sorbent dry out before sample loading.[5]
Incorrect sample pH.For cation-exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its cationic form for effective retention.
Inappropriate wash solvent.The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound. Use a weak organic solvent or an acidified aqueous solution.
Inefficient elution.The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For mixed-mode cation exchange, a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is typically effective.[1]
Sample flow rate is too fast.A slower flow rate during sample loading and elution allows for better interaction between the analyte and the sorbent, improving recovery.[1]
Poor Performance in Liquid-Liquid Extraction (LLE)
Issue Possible Cause Recommended Solution
Poor and Inconsistent Recoveries Incorrect pH of the aqueous phase.Since this compound is a basic compound, adjust the pH of the aqueous sample to a basic pH (typically 9-10) to neutralize it, making it more soluble in the organic extraction solvent.
Suboptimal extraction solvent.Select a water-immiscible organic solvent with a high affinity for this compound. Ethyl acetate and mixtures of organic solvents are commonly used for cathinones.
Emulsion Formation Vigorous shaking of the sample.Gently invert the separation funnel instead of vigorous shaking.
High concentration of lipids or proteins.Add salt ("salting out") to the aqueous layer to increase its ionic strength and promote phase separation. Centrifugation can also help to break emulsions.
Analyte Degradation Unstable pH during extraction.Ensure the pH is maintained in the optimal range throughout the extraction process.

Quantitative Data Presentation

Table 1: Comparison of Extraction Methods for this compound and other Synthetic Cathinones

Extraction MethodBiological MatrixAnalytesRecovery (%)Matrix Effect (%)LODLOQReference
SPE (Mixed-Mode)Blood22 Synthetic Cathinones81 - 93Not specifiedNot specified0.25 - 5 ng/mLGlicksberg et al.
SPE (Mixed-Mode)Urine22 Synthetic Cathinones84 - 104Not specifiedNot specified0.25 - 5 ng/mLGlicksberg et al.
SPE (GC-MS)Blood6 Synthetic Cathinones> 73Not specified5 ng/mL10 ng/mL
SPE (GC-MS)Blood4 Synthetic Cathinones> 85Not specified5 - 25 ng/mL25 ng/mL[6]
QuEChERS (Modified)Blood & Urine79 NPS and other drugsSatisfactoryNot specifiedNot specified0.4 - 16 ng/mL[3]
LC-MS/MSUrine16 Synthetic Cathinones & 10 Metabolites----[4]

Note: Data for this compound is included within the specified analyte group. Detailed data for individual compounds can be found in the cited literature.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Whole Blood

This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add an appropriate internal standard.

    • Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex to mix.

    • Centrifuge the sample at 3000 rpm for 10 minutes to precipitate proteins. Use the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg, 1 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.[1]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[1]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove remaining interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.[1]

  • Elution:

    • Elute this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add a basic buffer (e.g., borate buffer, pH 9-10) to adjust the pH of the sample.

  • Extraction:

    • Add 3 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Gently invert the tube for 5-10 minutes to ensure thorough mixing and extraction. Avoid vigorous shaking to prevent emulsion formation.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard Sample->Add_IS Buffer Add Buffer & Centrifuge (Blood) Add_IS->Buffer Pretreated_Sample Pre-treated Sample Buffer->Pretreated_Sample Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Pretreated_Sample->Load Condition->Load Wash1 3. Wash 1 (Acidic Solution) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Dry 5. Dry Cartridge Wash2->Dry Elute 6. Elute Analyte (Basic Organic Solvent) Dry->Elute Eluate Eluate Elute->Eluate Evaporate Evaporate to Dryness Eluate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Workflow for Solid-Phase Extraction of this compound.

LLE_Workflow cluster_sample_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Urine) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust to Basic pH Add_IS->Adjust_pH Pretreated_Sample Pre-treated Sample Adjust_pH->Pretreated_Sample Add_Solvent 1. Add Organic Extraction Solvent Pretreated_Sample->Add_Solvent Mix 2. Mix Gently Add_Solvent->Mix Centrifuge 3. Centrifuge to Separate Phases Mix->Centrifuge Collect 4. Collect Organic Layer Centrifuge->Collect Organic_Layer Organic Layer Collect->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Workflow for Liquid-Liquid Extraction of this compound.

References

Addressing thermal degradation of Dibutylone during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal degradation of Dibutylone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the thermal instability of this compound in GC-MS analysis.

Q1: I am seeing an unexpected peak in my chromatogram with a mass-to-charge ratio (m/z) that is 2 Da lower than my target analyte, this compound. What is causing this?

A1: This is a classic sign of in-situ thermal degradation of this compound within the GC inlet.[1][2] Synthetic cathinones, including this compound, are known to undergo oxidative degradation at the high temperatures of the GC injection port.[1][2][3] This process involves the loss of two hydrogen atoms, resulting in the formation of an enamine degradation product.[1] This degradation product is characterized by a prominent iminium base peak in the mass spectrum that is 2 Da lower than that of the parent drug.[1][2]

Q2: My quantitative results for this compound are inconsistent and seem lower than expected. Could this be related to thermal degradation?

A2: Yes, thermal degradation can significantly impact the accuracy and precision of quantitative analysis.[3] The conversion of this compound to its degradation product means that a portion of your analyte is not reaching the detector in its original form, leading to an underestimation of its concentration. The extent of degradation can vary between injections, contributing to poor reproducibility. Due to this potential for in-situ degradation, some validated methods using GC-MS for cathinones are for qualitative use only.[3]

Q3: How can I minimize or prevent the thermal degradation of this compound during my GC-MS analysis?

A3: Several strategies can be employed to mitigate the thermal degradation of this compound:

  • Lower the Injection Port Temperature: This is the most critical parameter to adjust. High inlet temperatures are a primary driver of degradation.[1][2][3] It is recommended to use the lowest temperature that still allows for efficient volatilization of the analyte.

  • Reduce Residence Time in the Inlet: The longer the analyte spends in the hot injection port, the more likely it is to degrade.[1][2][3] This can be achieved by using a higher carrier gas flow rate or a split injection mode.

  • Use a Split-Mode Injection: A split injection allows for a faster transfer of the analyte onto the column, minimizing its time in the hot inlet.[1]

  • Deactivate the Inlet Liner and Column: Active sites in the GC inlet liner or on the column can promote degradation.[1][2][3] Regularly replacing and using deactivated liners is crucial.

Q4: Are there alternative analytical techniques I can use to avoid this issue altogether?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (LC-MS/MS, LC-q-TOF) are often preferred for the analysis of thermally labile compounds like synthetic cathinones.[3][4] These techniques do not require high temperatures for sample introduction, thus eliminating the problem of thermal degradation.[3]

Q5: Is derivatization a viable option to improve the thermal stability of this compound?

A5: Derivatization is a common technique to improve the GC-amenability of analytes by increasing their thermal stability and improving their chromatographic properties.[5][6] However, for pyrrolidine-type cathinones like this compound, traditional derivatization reagents that target active hydrogens are not effective due to the tertiary amine structure.[3] While derivatization of the ketone functional group is possible, it can suffer from poor yields or the formation of multiple products.[3] For other cathinones, derivatization has been shown to improve chromatographic selectivity and peak shapes.[7]

Data Presentation

The following table summarizes the key GC-MS parameters that should be optimized to minimize the thermal degradation of this compound.

ParameterRecommendation to Minimize DegradationRationale
Injection Port Temperature Lower the temperature (e.g., start at 250 °C and optimize downwards)Reduces the primary energy source for thermal degradation.[1][2][3]
Injection Mode Use split mode with a moderate to high split ratioDecreases the residence time of the analyte in the hot inlet.[1]
Inlet Liner Use a deactivated liner and replace it frequentlyMinimizes active sites that can catalyze degradation reactions.[1][2][3]
Carrier Gas Flow Rate Optimize for a higher flow rate (within column specifications)Reduces the time the analyte spends in the injection port.
Column Choice Consider columns with lower polarity for better separation of isomersCan help in resolving the parent drug from its degradation products.[8]

Experimental Protocols

Recommended GC-MS Method for Minimizing this compound Degradation

This protocol provides a starting point for developing a GC-MS method that minimizes the thermal degradation of this compound. Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Perform a suitable extraction of this compound from the sample matrix (e.g., solid-phase extraction or liquid-liquid extraction).

    • Evaporate the solvent and reconstitute the extract in an appropriate solvent (e.g., ethyl acetate).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Injection Port Temperature: 250 °C (or lower, to be optimized).

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Inlet Liner: Deactivated, single taper with glass wool.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-550).

  • Data Analysis:

    • Monitor for the presence of the this compound parent ion and its characteristic fragments.

    • Look for the presence of a peak corresponding to the -2 Da degradation product.

    • If significant degradation is observed, further reduce the injection port temperature.

Mandatory Visualization

Thermal_Degradation_Pathway Thermal Degradation Pathway of this compound in GC-MS This compound This compound (in GC Inlet) Degradation_Product Enamine Degradation Product (-2 Da mass shift) This compound->Degradation_Product Oxidative Degradation (-2H) Heat High Temperature (>250°C) Heat->this compound Active_Sites Active Sites (Liner/Column) Active_Sites->this compound

Caption: Thermal degradation pathway of this compound in the GC inlet.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis Start Start: Unexpected Peak or Poor Quantification Check_Degradation Check for -2 Da Peak Start->Check_Degradation Lower_Temp Lower Injection Port Temperature Check_Degradation->Lower_Temp Yes Consider_LCMS Consider LC-MS Analysis Check_Degradation->Consider_LCMS No, but issues persist Use_Split Use Split Injection Lower_Temp->Use_Split Check_Liner Check/Replace Deactivated Liner Use_Split->Check_Liner End End: Improved Analysis Check_Liner->End

Caption: A logical workflow for troubleshooting this compound analysis issues.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Dibutylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dibutylone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's source.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4] Electrospray ionization (ESI), a common technique used for cathinone analysis, is particularly susceptible to these effects.[3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the post-extraction spike method and the post-column infusion method.[1]

  • Post-Extraction Spike (Quantitative): This is the most common quantitative approach.[5] The response of a this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent.[6] The matrix effect is then calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1][4]

  • Post-Column Infusion (Qualitative): In this method, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected.[2] Any dip or rise in the constant signal baseline reveals the retention times at which ion suppression or enhancement occurs.[6]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The most effective approach is a combination of three core strategies:

  • Efficient Sample Preparation: Rigorous cleanup to remove interfering matrix components before analysis.[3][7]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[2]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) to compensate for signal variations.[1]

Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A4: The choice depends on the matrix complexity and required sensitivity. Protein precipitation is the simplest method, but Solid-Phase Extraction (SPE) generally provides the cleanest extracts.[3][8]

  • Protein Precipitation (PPT): A rapid technique that uses a solvent like cold acetonitrile to remove the bulk of proteins.[7] However, it is often the least effective at removing other matrix components like phospholipids and may result in significant ion suppression.[5][8]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent.[5] This method can provide clean extracts, but analyte recovery can be low, especially for more polar compounds.[8]

  • Solid-Phase Extraction (SPE): Widely considered the most effective technique for minimizing matrix effects.[8] It uses a packed cartridge to selectively retain this compound while allowing interfering compounds to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for extracting cathinones from complex matrices like urine and blood.[9][10]

Q5: How can I optimize my chromatography to avoid matrix effects?

A5: Chromatographic optimization aims to ensure that this compound elutes at a retention time where there is no significant ion suppression or enhancement. After identifying suppression zones using post-column infusion, you can adjust parameters like the mobile phase gradient, pH, or even switch to a different column chemistry to shift the elution of this compound away from these interferences.[2]

Q6: What is the role of an internal standard, and should I use one for this compound?

A6: An internal standard (IS) is crucial for accurate quantification. The ideal choice is a stable isotope-labeled (e.g., deuterated) version of this compound. A SIL-IS is chemically identical to this compound and will co-elute, meaning it is affected by matrix effects in the same way.[1] By calculating the ratio of the analyte peak area to the IS peak area, variations caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise results.

Q7: My signal for this compound is suppressed. What are the immediate troubleshooting steps?

A7: If you observe significant ion suppression, first confirm it using a post-extraction spike or post-column infusion experiment. Then, consider the following steps:

  • Improve Sample Cleanup: If you are using protein precipitation, switch to a more rigorous method like SPE or LLE.[1]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the this compound concentration is high enough to remain above the limit of quantification.[11]

  • Adjust Chromatography: Modify your LC gradient to better separate this compound from the suppression zone.[1]

  • Check for Phospholipids: Phospholipids from plasma or serum are a major cause of ion suppression.[3] Consider using specialized phospholipid removal plates or cartridges.[1]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Significant Ion Suppression Co-elution of phospholipids or other endogenous matrix components.[1] High salt concentration in the final extract.Improve sample cleanup with a more robust SPE or LLE protocol.[1] Optimize the chromatographic gradient to separate this compound from the suppression zone. Ensure complete evaporation of the final extract and reconstitute in a mobile phase-compatible solvent to minimize salt effects.[1]
Poor Reproducibility / High %RSD Variable matrix effects between different samples or batches.[1] Inconsistent sample preparation.Use a stable isotope-labeled internal standard (SIL-IS) to correct for variations.[1] Evaluate matrix effects across multiple lots of blank matrix to assess variability. Ensure the LC-MS/MS system is properly maintained and calibrated.
Low Analyte Recovery Inefficient extraction method for this compound's polarity. Incomplete elution from the SPE cartridge. Analyte degradation during processing.[12]Optimize the sample preparation method. For LLE, test different organic solvents and pH conditions. For SPE, ensure the sorbent type (e.g., mixed-mode cation exchange) is appropriate for cathinones.[10] Evaluate this compound's stability under various storage and processing conditions.[1]
Peak Shape Distortion (Tailing/Fronting) Co-eluting matrix components altering the local mobile phase environment on the column. Column overload from matrix components.Enhance sample cleanup to remove more of the matrix. Reduce the injection volume. Ensure the reconstitution solvent is not significantly stronger than the initial mobile phase.

Data Presentation

Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques for minimizing matrix effects in bioanalysis.

TechniqueTypical Matrix Effect ReductionAnalyte RecoveryThroughputProsCons
Protein Precipitation (PPT) Low to ModerateGood to ExcellentHighFast, simple, inexpensive.[7]Least effective at removing interferences; high risk of significant matrix effects.[5][8]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable to GoodModerateProvides cleaner extracts than PPT; good selectivity.[8]More labor-intensive; recovery can be poor for polar analytes; uses larger solvent volumes.[5]
Solid-Phase Extraction (SPE) High to ExcellentGood to ExcellentModerate to HighProvides the cleanest extracts and highest selectivity; can concentrate the analyte.[8][13]Higher cost per sample; requires method development to optimize.

Experimental Protocols

Note: These are general protocols and should be optimized for your specific matrix and instrumentation.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Three Sets of Samples at a minimum of two concentration levels (low and high QC).[14][15]

    • Set A (Neat Solvent): Spike this compound standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract.[15]

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample preparation procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[4][16]

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100[2]

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube. Add the internal standard.

  • Basification: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) and vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like ethyl acetate/hexane 1:1).[17]

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at >3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approx. 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.

Protocol 3: Protein Precipitation (PPT) from Plasma
  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 300-400 µL of cold (-20°C) acetonitrile.[18][19]

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (>10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[20]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: The supernatant can either be injected directly, diluted, or evaporated and reconstituted in the initial mobile phase.

Protocol 4: Mixed-Mode Solid-Phase Extraction (SPE) from Urine

This protocol is adapted for a mixed-mode cation exchange (MCX) sorbent, which is effective for basic compounds like this compound.

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.[13]

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol (or another suitable basic organic mixture).[13]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

start Initial LC-MS/MS Analysis of this compound in Matrix assess_me Assess for Matrix Effects? start->assess_me how_to_assess Use Post-Extraction Spike (Quantitative) or Post-Column Infusion (Qualitative) assess_me->how_to_assess Yes validated Validated Method assess_me->validated No (Method is Robust) me_observed Significant Matrix Effect (>20%) Observed? how_to_assess->me_observed mitigate Mitigation Strategy me_observed->mitigate Yes me_observed->validated No optimize_prep 1. Optimize Sample Prep (e.g., Switch PPT to SPE) mitigate->optimize_prep optimize_lc 2. Optimize Chromatography (Shift Analyte from Suppression Zone) reassess Re-assess Matrix Effect optimize_prep->reassess use_is 3. Use SIL-Internal Standard (Compensate for variability) optimize_lc->reassess use_is->reassess reassess->me_observed Check Again reassess->validated Effect Minimized

Workflow for Matrix Effect Evaluation and Mitigation.

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt1 1. Add Plasma/IS ppt2 2. Add Cold Acetonitrile ppt1->ppt2 ppt3 3. Vortex ppt2->ppt3 ppt4 4. Centrifuge ppt3->ppt4 ppt5 5. Collect Supernatant ppt4->ppt5 lle1 1. Add Plasma/IS + Buffer lle2 2. Add Organic Solvent lle1->lle2 lle3 3. Vortex & Centrifuge lle2->lle3 lle4 4. Transfer Organic Layer lle3->lle4 lle5 5. Evaporate & Reconstitute lle4->lle5 spe1 1. Condition Cartridge spe2 2. Load Pre-treated Sample spe1->spe2 spe3 3. Wash Interferences spe2->spe3 spe4 4. Elute this compound spe3->spe4 spe5 5. Evaporate & Reconstitute spe4->spe5

Comparison of Common Sample Preparation Workflows.

References

Technical Support Center: Ensuring the Purity of Dibutylone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of Dibutylone reference standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the purity of its reference standard important?

A1: this compound (bk-DMBDB) is a stimulant drug belonging to the amphetamine, phenethylamine, and cathinone families.[1][2] The purity of a reference standard is critical for accurate analytical and forensic applications, ensuring the reliability and reproducibility of experimental results. Impurities can lead to misidentification, inaccurate quantification, and flawed toxicological assessments.

Q2: What are the common impurities that might be found in a this compound reference standard?

A2: Impurities in a this compound reference standard can originate from the synthesis process or degradation. Butylone is a known metabolite of this compound and can also be present as an impurity from the synthesis process.[3][4][5] Other potential impurities may include unreacted starting materials, byproducts from side reactions, or degradation products formed during storage.

Q3: What are the recommended analytical techniques for assessing the purity of a this compound reference standard?

A3: The most common and reliable techniques for purity assessment of synthetic cathinones like this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for analyzing synthetic cathinones.[6]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and purity determination.[7]

Q4: How should this compound reference standards be properly stored and handled?

A4: To maintain the integrity of this compound reference standards, proper storage and handling are crucial. It is recommended to store them in their original, tightly sealed containers, protected from light and moisture.[8][9] For long-term storage, refrigeration or freezing is often advised, but always follow the specific instructions provided by the manufacturer on the certificate of analysis.[9] Before use, allow the container to reach room temperature to prevent condensation.[9] Use clean, dedicated spatulas and glassware to avoid cross-contamination.[9]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Peak Tailing

  • Possible Causes & Solutions:

CauseSolution
Active sites in the GC system (injector liner, column) Trim the analytical column from the injector end, replace the injector liner and septum, or use a guard column.[10]
Polar nature of this compound Derivatize the sample to reduce polarity and improve peak shape.[10]
Column overload Dilute the sample or increase the split ratio.[10]
Inappropriate GC column Use a low-bleed, inert column, such as an HP-5MS or equivalent.[10]

Issue: Poor Resolution of Isomers

  • Possible Causes & Solutions:

CauseSolution
Suboptimal GC oven temperature program Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting isomers.
Inadequate column length or stationary phase Use a longer column or a column with a different stationary phase that offers better selectivity for cathinone isomers.
Similar mass spectra of isomers Derivatization can sometimes help to produce more distinct mass spectra for different isomers.[11]
High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Retention Time Shifts

  • Possible Causes & Solutions:

CauseSolution
Changes in mobile phase composition Ensure accurate and consistent mobile phase preparation. Use a properly calibrated pH meter for buffered mobile phases.[12]
Fluctuations in column temperature Use a column oven to maintain a constant temperature.[6]
Column degradation or contamination Replace the column or use a guard column to protect the analytical column.[6]
System leaks Check for any leaks in the HPLC system, as even small leaks can affect flow rate and retention times.[13]

Issue: Peak Broadening

  • Possible Causes & Solutions:

CauseSolution
Column void or partially blocked frit Reverse the column and flush with a strong solvent. If the problem persists, replace the column.[14][15]
Sample solvent stronger than the mobile phase Dissolve the sample in the mobile phase or a weaker solvent.[12]
Column overload Reduce the injection volume or sample concentration.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue: Difficulty in Identifying and Quantifying Impurities

  • Possible Causes & Solutions:

CauseSolution
Overlapping signals Use two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC to better resolve and assign signals.
Low concentration of impurities Increase the number of scans to improve the signal-to-noise ratio for impurity peaks.
Lack of a reference standard for the impurity Quantitative NMR (qNMR) can be used to determine the concentration of an impurity without a dedicated reference standard by using a certified internal standard.[16][17]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) in methanol.

  • GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
Protocol 2: HPLC-UV Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound using HPLC with UV detection.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

  • HPLC Parameters:

ParameterValue
HPLC Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis & Purity Assessment start Receive this compound Reference Standard prep_stock Prepare Stock Solution (1 mg/mL in Methanol) start->prep_stock prep_working Prepare Working/Calibration Solutions prep_stock->prep_working gcms GC-MS Analysis prep_working->gcms hplc HPLC-UV Analysis prep_working->hplc nmr NMR Analysis prep_working->nmr data_gcms Analyze GC-MS Data (Chromatograms, Mass Spectra) gcms->data_gcms data_hplc Analyze HPLC Data (Chromatograms, Peak Areas) hplc->data_hplc data_nmr Analyze NMR Data (Spectra, Integration) nmr->data_nmr purity Determine Purity data_gcms->purity data_hplc->purity data_nmr->purity

Caption: Experimental workflow for this compound reference standard purity assessment.

troubleshooting_logic start Analytical Issue Encountered check_instrument Check Instrument Parameters start->check_instrument check_sample Check Sample Preparation check_instrument->check_sample Parameters OK resolve Issue Resolved check_instrument->resolve Adjusted & Fixed check_column Check Analytical Column check_sample->check_column Preparation OK check_sample->resolve Re-prepared & Fixed check_column->resolve Column OK check_column->resolve Replaced & Fixed

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Reinforcing Efficacy of Dibutylone and Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reinforcing efficacy of dibutylone against other synthetic cathinones, intended for researchers, scientists, and drug development professionals. The information is based on preclinical studies and aims to objectively present the abuse liability of these novel psychoactive substances through experimental data.

Synthetic cathinones, often referred to as "bath salts," are a class of novel psychoactive substances with psychostimulant effects similar to amphetamine and cocaine.[1][2] Their mechanism of action primarily involves the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters.[3][4] The reinforcing efficacy, a measure of a drug's ability to support self-administration and maintain drug-seeking behavior, is a critical factor in determining its abuse potential.

Comparative Reinforcing Efficacy: Quantitative Data

The relative reinforcing effects of various synthetic cathinones have been quantified using preclinical models, primarily intravenous self-administration in rodents. A behavioral economics approach further refines this by assessing how much "work" an animal is willing to perform to receive a drug dose. The essential value (EV), derived from demand elasticity, provides a robust measure of reinforcing efficacy.

A key study directly compared this compound with ethylone, N-ethylpentylone, and methamphetamine (METH).[5] The results indicated that while all three synthetic cathinones functioned as reinforcers, there were clear differences in their efficacy.[5][6] Based on the essential value, the rank order of efficacy as reinforcers was determined to be METH ≈ this compound > N-ethylpentylone ≈ ethylone.[5][6][7][8] This suggests that this compound has a reinforcing efficacy comparable to methamphetamine and significantly greater than N-ethylpentylone and ethylone.[5][6]

Other studies have placed the reinforcing efficacy of different cathinones in context. For instance, pentylone has been shown to be a more efficacious reinforcer than butylone and methylone, which may be attributed to its more potent effects on the dopamine system.[9] Mephedrone has demonstrated a greater reinforcing efficacy than methylone.[6]

Table 1: Comparative Reinforcing Efficacy of this compound and Other Cathinones

CompoundAnimal ModelExperimental ParadigmKey Finding (Essential Value - EV)Reinforcing Efficacy Rank
This compound Sprague-Dawley RatsSelf-Administration / Behavioral EconomicsEV = 7.81High (Comparable to METH)[5][6]
Methamphetamine (METH) Sprague-Dawley RatsSelf-Administration / Behavioral EconomicsEV = 7.93High (Benchmark)[5][6]
N-ethylpentylone Sprague-Dawley RatsSelf-Administration / Behavioral EconomicsEV = 5.21Moderate[5][6]
Ethylone Sprague-Dawley RatsSelf-Administration / Behavioral EconomicsEV = 4.19Moderate[5][6]
Pentylone RatsSelf-AdministrationMore efficacious than methylone/butyloneHigh[9]
Mephedrone RatsSelf-AdministrationGreater reinforcing efficacy than methyloneHigh[6]
Methylone Rhesus MonkeysSelf-Administration / Behavioral EconomicsLower reinforcing efficacy than cocaineModerate[7]

Experimental Protocols

The assessment of reinforcing efficacy relies on standardized and validated preclinical behavioral models. The two most common paradigms are Intravenous Self-Administration (IVSA) and Conditioned Place Preference (CPP).

This protocol is designed to measure the reinforcing strength of a substance by allowing animals to self-administer the drug and then systematically increasing the "cost" (effort required) to obtain it.

  • Subjects: Male Sprague-Dawley rats are typically used.[5] They are surgically implanted with intravenous catheters for drug delivery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the indwelling catheter.

  • Training Phase (Fixed-Ratio Schedule):

    • Rats are first trained to self-administer a standard drug of abuse, often methamphetamine (METH) at a dose like 0.05 mg/kg/infusion, under a simple schedule of reinforcement, such as a fixed-ratio 1 (FR1).[5]

    • An FR1 schedule means that one press on the active lever results in a single drug infusion.

    • Inactive lever presses are recorded but have no programmed consequences.

    • Training sessions typically last for 2 hours daily. Stable responding is established when the variation in the number of infusions is less than 20% over three consecutive days.

  • Dose-Response Determination (Substitution):

    • Once stable responding is achieved, different doses of the test compounds (e.g., this compound, ethylone, N-ethylpentylone) and the training drug (METH) are substituted.[5]

    • This phase generates full dose-response curves, which typically follow an inverted U-shape.[5]

  • Behavioral Economics Phase (Progressive-Ratio Schedule):

    • Following the dose-response determination, the reinforcing effectiveness is quantified.[5]

    • The response requirement (lever presses) to earn a single infusion is systematically increased within a session. For example, the ratio might increase from 1, 2, 4, 6, 9, 12, etc., following a predetermined progression.

    • The session ends when the animal ceases to respond for a set period (e.g., 1 hour), having failed to earn another infusion. The last completed ratio is termed the "breakpoint." A higher breakpoint indicates a stronger reinforcing effect.

    • Demand curves are then generated by plotting drug consumption against the "price" (FR value). The elasticity of this curve provides the Essential Value (EV), a measure of reinforcing efficacy that is less sensitive to performance-altering effects of the drugs.[6]

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been previously associated with the drug's effects.[10][11]

  • Apparatus: A multi-compartment chamber, typically with two or three distinct compartments differing in visual and tactile cues (e.g., wall color, floor texture).[10]

  • Procedure:

    • Habituation/Pre-Test: The animal is allowed to freely explore all compartments of the apparatus to determine any initial preference for one of the conditioning compartments.[11]

    • Conditioning Phase: This phase consists of several sessions over multiple days. On "drug" days, the animal receives an injection of the test substance and is confined to one specific compartment. On "vehicle" days, it receives a saline injection and is confined to the other, distinct compartment.[10] The pairing of the drug with the initially non-preferred compartment is a common strategy to avoid ceiling effects (a biased design).[10]

    • Post-Conditioning Test: After the conditioning phase, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[10]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test, compared to the pre-test, indicates that the drug has rewarding properties (a conditioned place preference).[10] The magnitude of this preference can be compared across different drugs and doses to assess their relative rewarding value.

Visualizations: Workflows and Mechanisms

To better illustrate the experimental processes and underlying neurobiology, the following diagrams are provided.

G cluster_0 Phase 1: Training (Fixed-Ratio) cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Behavioral Economics A Rat with IV Catheter in Operant Chamber B Presses Active Lever (FR1 Schedule) A->B C Receives METH Infusion (e.g., 0.05 mg/kg) B->C D Establishes Stable Self-Administration C->D E Substitute Saline, METH, or Cathinone Doses D->E F Measure Infusions at Each Dose E->F G Generate Inverted U-Shaped Dose-Response Curve F->G H Progressive-Ratio Schedule (Response cost increases) G->H I Determine Breakpoint (Last completed ratio) H->I J Plot Demand Curve (Consumption vs. Price) I->J K Calculate Essential Value (EV) J->K L Rank Order of Reinforcing Efficacy K->L Compare Reinforcing Efficacy

Caption: Workflow for Intravenous Self-Administration and Behavioral Economics Analysis.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal DA_vesicle Dopamine (DA) Vesicles DA DA DA_vesicle->DA Release DA_synapse Extracellular DA DA->DA_synapse Synaptic Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Activation Cathinone This compound Cathinone->DAT Blocks Reuptake Reinforcement Reinforcement DA_receptor->Reinforcement Increased Signaling Leads to Subjective Rewarding Effects

Caption: Mechanism of Reinforcing Effects via Dopamine Transporter (DAT) Blockade.

References

Dibutylone vs. Methylone: A Comparative Analysis of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine transporter inhibition profiles of two synthetic cathinones, dibutylone and methylone. The information presented herein is compiled from preclinical research and is intended for an audience engaged in scientific research and drug development.

Executive Summary

This compound and methylone are both psychoactive substances that exert their effects primarily by inhibiting the reuptake of key neurotransmitters in the brain: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). They achieve this by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.[1][2] While both compounds act on these transporters, their potency and selectivity differ, leading to distinct pharmacological profiles. This guide summarizes the available in vitro data on their transporter inhibition, details the experimental methods used to obtain this data, and provides a visual representation of the underlying molecular interactions.

Quantitative Comparison of Transporter Inhibition

The inhibitory activity of this compound and methylone on monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound in inhibiting the transporter. The data presented in the following table is collated from various in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the cell lines used and specific assay protocols.[3][4]

CompoundDopamine Transporter (DAT) IC50 (µM)Norepinephrine Transporter (NET) IC50 (µM)Serotonin Transporter (SERT) IC50 (µM)
This compound 0.690.162.86
Methylone 0.5 - 1.30.2 - 0.50.7 - 6.49

Note: The IC50 values for methylone are presented as a range to reflect the variability reported across different studies.[5][6]

From the data, both this compound and methylone are potent inhibitors of all three monoamine transporters.[6] Both compounds exhibit the highest potency for NET, followed by DAT, and then SERT.[7][8] Methylone appears to be a more potent inhibitor of the serotonin transporter than this compound.[5][9]

Mechanism of Action: Impact on Synaptic Transmission

The inhibition of monoamine transporters by this compound and methylone leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. This enhanced neurotransmitter signaling is believed to be the primary mechanism underlying their psychostimulant effects.[10] The following diagram illustrates this process.

Mechanism of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound/Methylone This compound/Methylone Monoamine Transporter Monoamine Transporter This compound/Methylone->Monoamine Transporter Inhibition Vesicle Vesicle (DA, NE, 5-HT) Monoamine Transporter->Vesicle Reuptake Neurotransmitters Vesicle->Neurotransmitters Release Receptor Receptor Neurotransmitters->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Experimental Workflow for Monoamine Transporter Uptake Assay Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Seed cells Pre-incubation Pre-incubation Cell Plating->Pre-incubation Add test compounds Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Add radiolabeled substrate Termination Termination Substrate Addition->Termination Wash cells Quantification Quantification Termination->Quantification Measure radioactivity Data Analysis Data Analysis Quantification->Data Analysis Calculate IC50

References

Cross-Reactivity of Dibutylone in Amphetamine Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of Dibutylone, a synthetic cathinone, in commonly used immunoassays for the detection of amphetamines. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a better understanding of the potential for false-positive or undetected results in drug screening.

This compound, a novel psychoactive substance (NPS), shares structural similarities with amphetamines, raising concerns about its potential to cross-react with immunoassays designed to detect this class of drugs. However, experimental data suggests that the cross-reactivity of this compound in standard amphetamine immunoassays is generally low to negligible. This lack of significant cross-reactivity can lead to the failure of these screening tests to detect this compound use.

Comparative Analysis of Immunoassay Performance

Data on the cross-reactivity of this compound in various amphetamine immunoassays is limited. The following table summarizes the available data and general findings for this compound and structurally similar synthetic cathinones. It is important to note that cross-reactivity can be influenced by the specific assay, the concentration of the substance, and the presence of metabolites.

Immunoassay PlatformTarget Analyte(s)This compound Cross-ReactivitySupporting Data and Observations
Enzyme-Linked Immunosorbent Assay (ELISA) AmphetamineLow to Negligible Studies on various ELISA reagents have shown that most synthetic cathinone derivatives exhibit less than 4% cross-reactivity in assays targeting amphetamine or methamphetamine.[1] One study utilizing a Neogen amphetamine ELISA kit found no cross-reactivity with prevalent NPS stimulants such as eutylone, which is structurally similar to this compound.[2]
Enzyme Multiplied Immunoassay Technique (EMIT®) AmphetaminesLikely Low to Negligible While specific data for this compound is scarce, studies on other synthetic cathinones with EMIT® assays have shown variable but often low cross-reactivity. For instance, some synthetic cathinones have resulted in false-positive amphetamine results in EMIT® assays, but typically at high concentrations.[3] The EMIT® II Plus Amphetamines assay is described as highly specific with minimal cross-reactivity to common over-the-counter cold medicines.[4]
Cloned Enzyme Donor Immunoassay (CEDIA®) Amphetamine / EcstasyLikely Low The CEDIA Amphetamine/Ecstasy assay is known to cross-react with several amphetamine-related compounds.[5][6] However, β-keto amphetamines, the class to which this compound belongs, are reported to be unevenly detected by this assay.[7]

Note: The performance of these immunoassays can vary between manufacturers and even between different lots of the same assay. Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is essential for definitive identification.

Experimental Protocols

Below is a detailed methodology for a key experiment to determine the cross-reactivity of a compound like this compound in a competitive ELISA for amphetamine detection.

Protocol: Determination of this compound Cross-Reactivity by Competitive ELISA

1. Objective: To quantify the percentage of cross-reactivity of this compound in a commercial amphetamine-specific ELISA.

2. Materials:

  • Amphetamine ELISA kit (including microplate pre-coated with anti-amphetamine antibodies, amphetamine-enzyme conjugate, substrate, and stop solution)
  • This compound standard of known purity
  • d-Amphetamine standard (for calibration curve)
  • Drug-free human urine (as a negative control and for spiking)
  • Phosphate-buffered saline (PBS)
  • Microplate reader
  • Precision pipettes and tips

3. Procedure:

4. Data Analysis and Calculation of Cross-Reactivity:

Visualizing the Experimental Workflow and Cross-Reactivity Principle

The following diagrams illustrate the experimental workflow for assessing immunoassay cross-reactivity and the underlying principle of competitive binding.

G cluster_prep Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis prep_standards Prepare d-Amphetamine Standards add_samples Add Standards, Samples, Controls to Plate prep_standards->add_samples prep_this compound Prepare this compound Samples prep_this compound->add_samples prep_controls Prepare Controls prep_controls->add_samples add_conjugate Add Amphetamine-Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate gen_curve Generate Standard Curve read_plate->gen_curve calc_ic50 Calculate IC50 Values gen_curve->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Experimental workflow for determining immunoassay cross-reactivity.

G cluster_high_conc High Concentration of this compound cluster_low_conc Low/No this compound cluster_result Ab Antibody Dib This compound Ab->Dib Binds Result1 Low Signal Amp_E Amp-Enzyme Ab2 Antibody Amp_E2 Amp-Enzyme Ab2->Amp_E2 Binds Result2 High Signal Dib2 This compound

References

A Comparative Analysis of the In Vivo Locomotor Stimulant Effects of Dibutylone and Pentylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo locomotor stimulant effects of two synthetic cathinones, Dibutylone and Pentylone. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and drug development professionals on the psychostimulant properties of these compounds. The guide includes a summary of quantitative data, detailed experimental methodologies, and diagrams of the proposed signaling pathways and experimental workflows.

Quantitative Comparison of Locomotor Effects

The following table summarizes the quantitative data on the locomotor stimulant effects of this compound and Pentylone as observed in rodent models. These findings highlight the dose-dependent nature of their activity and provide a basis for comparing their potency and efficacy.

ParameterThis compoundPentyloneReference Compound(s)Animal Model
Effect on Locomotion Dose-dependent increaseDose-dependent increaseMethamphetamine, Cocaine, MDMASwiss-Webster Mice, Sprague-Dawley Rats, Wistar Rats
Effective Dose Range 5-25 mg/kg (i.p.)0.5-10.0 mg/kg (i.p.), 1-3 mg/kg (i.v.)-Swiss-Webster Mice, Wistar Rats, Sprague-Dawley Rats
Peak Effect ~5620 counts (at 25 mg/kg)Stronger motor stimulation than butylone-Swiss-Webster Mice, Rats
ED₅₀ 11.18 mg/kgNot explicitly stated, but noted to be a stronger stimulant than this compound.Methamphetamine: ~0.41 mg/kg, Cocaine: ~5.03 mg/kgSwiss-Webster Mice
Onset of Action Within 10 minutesRapid onsetWithin 10-20 minutes for similar compoundsSwiss-Webster Mice
Duration of Action 2-3 hoursNot explicitly stated, but peak effects of similar compounds last 2-3 hours.Methamphetamine: 2-3 hours, Cocaine: 2-3 hoursSwiss-Webster Mice
Relative Potency Less potent than Methamphetamine, Cocaine, MDMA, N-ethylpentylone, and clephedrone.More potent than this compound. Weaker effects on 5-HT but stronger effects on motor stimulation compared to butylone.Methamphetamine > N-ethylpentylone > clephedrone > dimethylone > MDMA > cocaine > this compoundSwiss-Webster Mice, Rats

Experimental Protocols

The data presented in this guide are derived from studies employing standardized behavioral pharmacology assays. The following is a detailed description of the typical experimental methodologies used to assess the in vivo locomotor stimulant effects of this compound and Pentylone.

Animals

Studies have utilized various rodent models, including male Swiss-Webster mice, and male and female Sprague-Dawley and Wistar rats.[1][2] Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water, except during experimental periods.

Drug Administration

This compound and Pentylone are commonly administered via intraperitoneal (i.p.) or intravenous (i.v.) injections.[1][3] Doses are typically calculated based on the weight of the animal and administered in a saline vehicle. A range of doses is usually tested to establish a dose-response curve.

Locomotor Activity Assessment

The primary method for evaluating stimulant effects is the open-field assay.[4] This involves placing an animal in a novel, enclosed arena equipped with a grid of infrared photobeams.[4] The automated system records the number of beam breaks over a specified period, which serves as a quantitative measure of horizontal locomotor activity.[4] Activity is often measured in short intervals (e.g., 10 minutes) over a longer total duration (e.g., 8 hours) to determine the onset, peak, and duration of the drug's effects.[4]

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for assessing locomotor activity and the proposed signaling pathways for this compound and Pentylone.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_acclimation Acclimation to Housing habituation Habituation to Test Environment animal_acclimation->habituation drug_admin Drug Administration (this compound, Pentylone, or Vehicle) habituation->drug_admin placement Placement in Open-Field Arena drug_admin->placement data_collection Automated Locomotor Data Collection (Photobeam Breaks) placement->data_collection data_quantification Quantification of Activity Counts data_collection->data_quantification statistical_analysis Statistical Analysis (e.g., ANOVA) data_quantification->statistical_analysis dose_response Dose-Response Curve Generation statistical_analysis->dose_response

Caption: Experimental workflow for assessing in vivo locomotor activity.

signaling_pathway cluster_drugs Synthetic Cathinones cluster_transporters Monoamine Transporters cluster_effects Neurochemical & Behavioral Effects This compound This compound dat Dopamine Transporter (DAT) This compound->dat Uptake Inhibition sert Serotonin Transporter (SERT) This compound->sert Substrate (Release) pentylone Pentylone pentylone->dat Potent Uptake Inhibition (More DAT-selective) pentylone->sert Substrate (Release) net Norepinephrine Transporter (NET) pentylone->net Uptake Inhibition monoamine_increase Increased Extracellular Dopamine & Serotonin dat->monoamine_increase sert->monoamine_increase net->monoamine_increase locomotor_stimulation Locomotor Stimulation monoamine_increase->locomotor_stimulation

Caption: Proposed signaling pathways for this compound and Pentylone.

Mechanism of Action

The locomotor stimulant effects of this compound and Pentylone are primarily attributed to their interaction with monoamine transporters in the brain.[3][5] Both compounds act as uptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] Additionally, they function as substrates at the serotonin transporter (SERT), meaning they can induce the release of serotonin.[3][6]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of new psychoactive substances (NPS) continues to evolve, a deep understanding of the structure-activity relationships (SAR) of synthetic cathinones is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the pharmacological profiles of dibutylone and related cathinone derivatives, offering insights into their mechanisms of action and potential physiological effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a critical resource for the scientific community.

Synthetic cathinones, often colloquially known as "bath salts," are structurally related to the naturally occurring stimulant cathinone found in the khat plant.[1] Minor modifications to the cathinone chemical scaffold can dramatically alter a compound's potency, its selectivity for different monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and whether it acts as a transporter substrate (a releaser) or an inhibitor (a reuptake blocker).[2][3] These differences in pharmacological action are crucial in determining the overall stimulant, entactogenic, or toxic effects of a given derivative.

Unraveling the Structure-Activity Relationship

The pharmacological profile of a synthetic cathinone is largely dictated by three key structural features: the aromatic ring, the alpha-carbon of the ethylamine side chain, and the terminal amino group.

  • Aromatic Ring Substitutions: The presence and position of substituents on the phenyl ring significantly influence a compound's interaction with monoamine transporters. For instance, the addition of a 3,4-methylenedioxy group, as seen in methylone and butylone, tends to increase affinity for the serotonin transporter, often imparting more MDMA-like, entactogenic effects.[4][5]

  • Alpha-Carbon Alkylation: The length of the alkyl chain at the alpha-carbon position plays a critical role in determining whether a compound acts as a transporter substrate or inhibitor. Longer alkyl chains, as seen in pyrovalerone derivatives like MDPV, generally favor a reuptake inhibition mechanism, leading to potent stimulant effects.[6]

  • N-Alkylation: Modification of the amino group also modulates potency and selectivity. N-alkylation can maintain or enhance stimulant activity.[3]

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and a selection of related cathinone derivatives at human dopamine, serotonin, and norepinephrine transporters. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of a specific biological or biochemical function), are compiled from various preclinical studies.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary MechanismReference
This compound 120>10,0001,200Reuptake Inhibitor[7]
Butylone 7401900930Releaser/Inhibitor[4]
Methylone 31.781.4108Releaser/Inhibitor[4]
Mephedrone 16226643.1Releaser[4]
MDPV 2.13>10,0009.86Reuptake Inhibitor[6]
Cocaine 198.8395.9289.8Reuptake Inhibitor[6]
MDMA 34010070Releaser[5]

Table 1: Comparative in vitro inhibitory potencies of selected cathinone derivatives and reference compounds at human monoamine transporters.

Experimental Protocols

The data presented in this guide are derived from established in vitro and in vivo experimental paradigms. Understanding these methodologies is crucial for the accurate interpretation of the results.

In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.[8]

  • Assay Preparation: Cells are harvested and resuspended in a physiological buffer.

  • Compound Incubation: The cell suspension is pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

  • Incubation and Termination: The mixture is incubated for a defined period at a specific temperature (e.g., room temperature or 37°C). The uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay buffer.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis of the concentration-response curves.

In Vivo Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a test compound on spontaneous motor activity in rodents.

Methodology:

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.[7][9]

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared photobeams.

  • Habituation: Prior to drug administration, animals are habituated to the testing chambers for a set period (e.g., 60 minutes) to allow their exploratory behavior to decline to a stable baseline.

  • Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Collection: Locomotor activity, typically measured as the number of photobeam breaks, is recorded continuously for a specified duration (e.g., 2-4 hours) following injection.

  • Data Analysis: The total locomotor activity counts are analyzed using statistical methods such as analysis of variance (ANOVA) followed by post-hoc tests to determine significant differences between drug-treated and vehicle-treated groups.

Visualizing the Science

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of synthetic cathinones.

Caption: Structure-Activity Relationship of Synthetic Cathinones.

Experimental_Workflow Compound_Synthesis Synthesis of Cathinone Analogs In_Vitro_Screening In Vitro Screening (Binding & Uptake Assays) Compound_Synthesis->In_Vitro_Screening Data_Analysis_1 Determine IC50/Ki Values & SAR In_Vitro_Screening->Data_Analysis_1 In_Vivo_Testing In Vivo Behavioral Assays (e.g., Locomotor Activity) Data_Analysis_1->In_Vivo_Testing Data_Analysis_2 Assess Stimulant/Toxic Effects In_Vivo_Testing->Data_Analysis_2 Lead_Optimization Lead Optimization or Risk Assessment Data_Analysis_2->Lead_Optimization

Caption: Typical Experimental Workflow for SAR Studies.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine DA Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Postsynaptic_Effect Increased Signaling Receptor->Postsynaptic_Effect Signal Transduction Cathinone Cathinone Derivative Cathinone->DAT Blockade/ Reversal

Caption: Mechanism of Action at the Dopamine Synapse.

Conclusion

The structure-activity relationship of this compound and its analogs reveals a complex interplay between chemical structure and pharmacological function. This compound itself acts primarily as a catecholamine-selective reuptake inhibitor, with a notable lack of activity at the serotonin transporter. This profile distinguishes it from more balanced releasers like methylone and potent, broad-spectrum releasers like mephedrone. The continued emergence of novel cathinone derivatives underscores the critical need for ongoing research to characterize their pharmacological and toxicological profiles. The data and methodologies presented in this guide provide a framework for these essential investigations, ultimately contributing to a more informed understanding of this significant class of psychoactive substances.

References

Verifying Lab-Generated Dibutylone Metabolites in Real-World Cases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in understanding the effects and detection of novel psychoactive substances (NPS) is the ability to confirm that metabolites identified in laboratory settings accurately reflect those found in the human body. This guide provides a comprehensive comparison of in vitro generated metabolites of the synthetic cathinone Dibutylone with those detected in authentic human biological samples, supported by experimental data and detailed methodologies.

This guide is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and forensic science. The data presented herein is crucial for identifying reliable biomarkers of this compound consumption and for developing robust analytical methods for its detection.

Quantitative Comparison of this compound and its Metabolites: In Vitro vs. In Vivo

The following tables summarize the key findings from studies that first identified this compound metabolites in in vitro experiments using human liver microsomes (HLM) and subsequently verified their presence in authentic human specimens.

Table 1: this compound Concentrations in Authentic Postmortem Blood Specimens [1][2]

Specimen TypeConcentration Range (ng/mL)
Postmortem Blood10 - 1,400

Table 2: Comparison of this compound Metabolites Identified In Vitro and Verified In Vivo [1]

Metabolite IDMetabolic ReactionDetected In Vitro (HLM)Verified In Vivo (Authentic Human Specimens)Prominence In Vivo
M1 Hydrogenation of β-ketoneYesYesMost Prominent
M2 N-demethylationYesYesDetected
M3 N-desmethyl-butyloneYesYesDetected
M4 Butylone (via N-demethylation)YesYesDetected
M5 Dihydro-dibutyloneYesYesDetected

Note: While Butylone (M4) was confirmed as a metabolite, its utility as a specific biomarker is limited due to potential co-ingestion or its presence as a synthesis impurity.[1][2] The hydrogenation of the beta-ketone to produce the M1 metabolite has been identified as a unique and prominent biomarker for this compound ingestion.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. The following sections outline the key experimental protocols used in the in vitro generation and in vivo verification of this compound metabolites.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes the generation of this compound metabolites in a controlled laboratory setting.

1. Incubation:

  • Substrate: this compound hydrochloride

  • Enzyme Source: Pooled human liver microsomes (HLM)

  • Cofactor: NADPH generating system

  • Procedure: this compound is incubated with HLM in the presence of the NADPH generating system to initiate metabolic reactions.

  • Termination: The reaction is stopped at specific time points by the addition of a quenching solvent (e.g., acetonitrile).

2. Sample Preparation:

  • The terminated reaction mixture is centrifuged to pellet the microsomal proteins.

  • The supernatant, containing the metabolites, is collected for analysis.

3. Analytical Method:

  • Technique: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., SCIEX TripleTOF® 5600+) is used for the identification of metabolites.

  • Data Processing: Specialized software (e.g., MetabolitePilot™) is used to analyze the acquired data and identify potential metabolites based on accurate mass measurements and fragmentation patterns.[1]

In Vivo Verification in Authentic Human Specimens

This protocol outlines the analysis of biological samples from confirmed this compound users to verify the presence of the in vitro generated metabolites.

1. Specimen Collection:

  • A variety of authentic biological specimens are collected, including blood, urine, vitreous humor, oral fluid, and liver tissue.[1]

2. Sample Preparation:

  • Liquid-Liquid Extraction: A common method for extracting this compound and its metabolites from the biological matrix. This typically involves:

    • Addition of a buffer to the sample.

    • Extraction with an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).

    • Evaporation of the organic layer and reconstitution of the residue in a suitable solvent for analysis.

3. Analytical Method:

  • Screening and Confirmation:

    • LC-QTOF-MS: Used for initial screening and identification of metabolites in the authentic specimens.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for the sensitive and specific quantification of this compound and its confirmed metabolites.

  • Comparison: The retention times and mass spectral data of the metabolites detected in the authentic specimens are compared with those of the metabolites generated in the in vitro HLM experiments to confirm their identity.

Comparative Metabolic Pathways: this compound vs. Eutylone

To provide a broader context, it is useful to compare the metabolic pathways of this compound with other structurally similar synthetic cathinones, such as Eutylone.

This compound Metabolism: The primary metabolic pathways for this compound include:

  • β-Ketone Reduction: The most prominent pathway, leading to the formation of a unique and reliable biomarker.[1]

  • N-dealkylation: Removal of one or both methyl groups from the nitrogen atom.

  • Demethylenation: Opening of the methylenedioxy ring.

Eutylone Metabolism: Eutylone undergoes similar metabolic transformations, including:

  • N-dealkylation

  • β-Ketone reduction

  • Demethylenation

  • Aliphatic hydroxylation

  • Sequential demethylenation and O-methylation

Understanding these similarities and differences is crucial for developing analytical methods that can distinguish between the use of various synthetic cathinones.

Visualizing the Workflow and Metabolic Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.

experimental_workflow Experimental Workflow for this compound Metabolite Verification cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Verification cluster_analysis Analytical Confirmation invitro_start This compound hlm Incubation with Human Liver Microsomes (HLM) + NADPH invitro_start->hlm invitro_metabolites In Vitro Generated Metabolites hlm->invitro_metabolites lc_qtof_ms LC-QTOF-MS Analysis invitro_metabolites->lc_qtof_ms Identification invivo_samples Authentic Human Specimens (Blood, Urine, etc.) extraction Sample Preparation (Liquid-Liquid Extraction) invivo_samples->extraction invivo_metabolites Metabolites in Authentic Samples extraction->invivo_metabolites invivo_metabolites->lc_qtof_ms Detection comparison Data Comparison (Retention Time, Mass Spectra) lc_qtof_ms->comparison verification Verified In Vivo Metabolites comparison->verification

Caption: Workflow from in vitro metabolite generation to in vivo verification.

dibutylone_metabolism Major Metabolic Pathways of this compound cluster_pathways Metabolic Reactions cluster_metabolites Resulting Metabolites This compound This compound Beta_Ketone_Reduction β-Ketone Reduction This compound->Beta_Ketone_Reduction N_Dealkylation N-Dealkylation This compound->N_Dealkylation Demethylenation Demethylenation This compound->Demethylenation Dihydro_this compound Dihydro-dibutylone (Prominent Biomarker) Beta_Ketone_Reduction->Dihydro_this compound Butylone Butylone N_Dealkylation->Butylone Demethylenated_Metabolites Demethylenated Metabolites Demethylenation->Demethylenated_Metabolites N_Desmethyl_Butylone N-Desmethyl-butylone Butylone->N_Desmethyl_Butylone Further N-Dealkylation

Caption: Key metabolic transformations of this compound in the human body.

References

Comparative Potency of Dibutylone and Methamphetamine in Self-Administration Models: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reinforcing potency of dibutylone and methamphetamine based on preclinical self-administration models. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of experimental data, detailed methodologies, and visual representations of experimental workflows and neurochemical pathways.

Data Presentation: Reinforcing Effects

The relative reinforcing potency and efficacy of this compound and methamphetamine have been directly compared in rodent self-administration studies. The following tables summarize key quantitative data from a study by Lai et al. (2022), which utilized both a fixed-ratio (FR) schedule and a behavioral economics approach to assess the abuse potential of these substances.

Table 1: Reinforcing Potency in a Fixed-Ratio 1 (FR1) Self-Administration Paradigm [1]

CompoundPeak Response (Infusions/Session)Dose at Peak Response (mg/kg/infusion)
Methamphetamine~180.05
This compound~120.2

Caption: Data from Lai et al. (2022) demonstrating the dose-response relationship for intravenous self-administration of methamphetamine and this compound in rats under an FR1 schedule of reinforcement. Methamphetamine exhibited a higher peak response at a lower dose, indicating greater reinforcing potency.

Table 2: Reinforcing Efficacy Determined by Behavioral Economics Analysis [1]

CompoundEssential Value (EV)
Methamphetamine7.93
This compound7.81

Caption: Essential values (EV) derived from behavioral economic analysis, as reported by Lai et al. (2022). The similar EV for methamphetamine and this compound suggests comparable reinforcing efficacy under these experimental conditions, indicating a similar motivation to self-administer the drugs despite increasing "cost".

Experimental Protocols

The following section details a typical experimental protocol for intravenous drug self-administration in rats, a standard model for assessing the reinforcing properties of psychoactive substances.

Animal Subjects and Surgical Preparation: Male Sprague-Dawley rats are commonly used.[1] Prior to the experiment, rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized between the scapulae, allowing for drug infusions during the self-administration sessions. Animals are allowed a recovery period of approximately one week before the start of the experiments.

Apparatus: Self-administration experiments are conducted in standard operant conditioning chambers. Each chamber is equipped with two levers (an "active" and an "inactive" lever), a stimulus light above the active lever, and a syringe pump for drug infusion. The chamber is housed within a sound-attenuating cubicle to minimize external disturbances.

Acquisition of Self-Administration: Rats are first trained to self-administer a standard reinforcing drug, often cocaine or methamphetamine, on a fixed-ratio 1 (FR1) schedule.[1] This means that each press on the active lever results in a single intravenous infusion of the drug, accompanied by a brief presentation of a stimulus cue (e.g., the stimulus light). Sessions are typically conducted daily and last for a predetermined duration (e.g., 2 hours). Responding on the inactive lever is recorded but has no programmed consequences. Training continues until stable responding is achieved, typically defined as a consistent pattern of lever pressing with minimal day-to-day variability.

Dose-Response Determination: Once stable self-administration is established, a dose-response curve is generated for the test compounds (this compound and methamphetamine).[1] Different doses of the drug are made available on separate days in a counterbalanced order. The number of infusions earned at each dose is recorded. This allows for the determination of the dose that maintains the maximal response rate, providing a measure of the drug's reinforcing potency. Typically, an inverted U-shaped dose-response curve is observed.[1][2]

Behavioral Economics Analysis: To assess the reinforcing efficacy, a behavioral economics paradigm can be employed.[1] In this phase, the "cost" of the drug is systematically increased by requiring a greater number of lever presses for each infusion (i.e., increasing the fixed-ratio schedule). The relationship between drug consumption and the "price" (lever presses) is then analyzed to determine the essential value (EV), which reflects the motivation to obtain the drug.[1]

Mandatory Visualizations

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Dose-Response Testing cluster_2 Phase 3: Behavioral Economics cluster_3 Data Analysis Acquisition Acquisition of Self-Administration (e.g., Methamphetamine, FR1) DoseResponse Dose-Response Determination (this compound & Methamphetamine) Acquisition->DoseResponse Stable Responding BehavioralEconomics Behavioral Economics Analysis (Increasing FR Schedule) DoseResponse->BehavioralEconomics Determine Peak Dose DataAnalysis Data Analysis & Comparison (Potency & Efficacy) BehavioralEconomics->DataAnalysis Calculate Essential Value

Caption: Experimental workflow for comparing drug self-administration.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks/Reverses SERT Serotonin Transporter (SERT) This compound->SERT Blocks/Reverses Methamphetamine Methamphetamine Methamphetamine->DAT Blocks/Reverses Methamphetamine->SERT Blocks/Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Methamphetamine->VMAT2 Inhibits SynapticCleft Synaptic Cleft (Increased Dopamine & Serotonin) DopamineVesicle Dopamine Vesicles DopamineVesicle->SynapticCleft Release PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors Activation Reinforcement Reinforcing Effects PostsynapticReceptors->Reinforcement

Caption: Simplified signaling pathway for this compound and methamphetamine.

Discussion

The available data from self-administration studies indicate that while both this compound and methamphetamine function as effective reinforcers, methamphetamine demonstrates a higher potency.[1] This is evidenced by the lower dose of methamphetamine required to maintain peak responding in rats.[1] However, the reinforcing efficacy, as measured by behavioral economics, appears to be comparable between the two compounds, suggesting a similar motivational drive to self-administer the drugs when the effort required to obtain them is increased.[1]

From a neurochemical perspective, the reinforcing effects of both substances are primarily mediated by their actions on monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4][5] Both drugs increase extracellular levels of dopamine and serotonin in key brain regions associated with reward and reinforcement. Methamphetamine is a potent releaser of dopamine and also inhibits its reuptake, leading to a robust and sustained increase in synaptic dopamine levels.[5] this compound also interacts with both DAT and SERT.[3][4] The subtle differences in their interactions with these transporters likely underlie the observed differences in their reinforcing potency.

References

Safety Operating Guide

Proper Disposal Procedures for Dibutylone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like Dibutylone is a critical component of laboratory safety and regulatory compliance. this compound (also known as bk-DMBDB) is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2][3] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA).

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and the environment while adhering to federal regulations.

Core Principles of Controlled Substance Disposal

The primary mandate from the DEA for the disposal of controlled substances is that they must be rendered "non-retrievable."[4][5][6][7] This means the physical or chemical condition of the substance must be permanently and irreversibly altered, making it unusable for its original purpose.[4][5][7] Simply discarding this compound in the trash, flushing it down the drain, or mixing it with coffee grounds or kitty litter is not compliant with DEA regulations.[4][5]

Regulatory Framework

The disposal of controlled substances by DEA registrants is governed by Title 21 Code of Federal Regulations (CFR) Part 1317.[8] It is imperative that all disposal activities are conducted in accordance with federal, state, and local laws. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all specific institutional policies and procedures.

Regulatory Body Key Requirements Relevant Citations
DEA Must be rendered "non-retrievable". Disposal must be documented on DEA Form 41. On-site destruction must be witnessed by two authorized employees.21 CFR Part 1317[8], DEA Form 41[4][8]
State Regulations May have additional, more stringent requirements for hazardous waste disposal.Varies by state
Local Ordinances May have specific rules regarding chemical waste and sewer disposal.Varies by municipality

Step-by-Step Disposal Procedures for this compound

The following protocols outline the approved methods for the disposal of this compound from a registered laboratory.

Method 1: Reverse Distributor

The most straightforward and often preferred method for the disposal of outdated, unwanted, or expired controlled substances is to transfer them to a DEA-registered reverse distributor.[7][8][9]

Experimental Protocol:

  • Identify a DEA-Registered Reverse Distributor: Contact your institution's EHS department for a list of approved reverse distributors.

  • Documentation: For Schedule I and II substances like this compound, the transfer must be documented using DEA Form 222. For Schedules III-V, an invoice is typically sufficient.[9]

  • Packaging and Transfer: Follow the specific instructions provided by the reverse distributor for packaging and shipping the this compound. The reverse distributor will then be responsible for the proper destruction of the substance.

  • Record Keeping: Retain all records of the transfer for a minimum of two years.[9]

Method 2: On-Site Destruction

On-site destruction is another option, but it must be carried out in a manner that meets the DEA's "non-retrievable" standard.

1. Chemical Digestion:

This method involves using a commercially available chemical digestion system. These systems typically use activated carbon to adsorb and neutralize the active ingredients of the controlled substance.[4][6]

Experimental Protocol:

  • Acquire a Chemical Digestion Kit: Purchase a product specifically designed for the destruction of controlled substances (e.g., Rx Destroyer®, Secure a Drug®).[4][6]

  • Witnesses: The entire destruction process must be witnessed by two authorized employees of the DEA registrant.[6][8]

  • Procedure:

    • Carefully add the this compound to the chemical digestion container according to the manufacturer's instructions.

    • Add water to the container to activate the chemical digestion process.

    • Securely close the container and agitate it to ensure the substance is thoroughly mixed with the digestion medium.

  • Final Disposal: Once the substance is rendered non-retrievable, the container can typically be disposed of in the non-hazardous pharmaceutical waste stream, which will be sent for incineration.[5] Confirm the final disposal route with your EHS department.

  • Documentation: Complete DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the destruction.[4][8] The form must be signed by the two witnesses. Retain a copy of this form for at least two years.[4]

2. Incineration:

Incineration is considered by the DEA as a method that meets the "non-retrievable" standard.[5][7][10] However, this is typically performed by a licensed hazardous waste disposal company and not by the laboratory itself.

Experimental Protocol:

  • Contact EHS: Work with your institution's EHS department to arrange for the pickup and disposal of the this compound by a licensed hazardous waste incineration facility.

  • Packaging: Package the this compound waste according to EHS and Department of Transportation (DOT) regulations.

  • Documentation: Ensure all required manifests and disposal records are completed and retained.

Spills and Accidental Breakage

In the event of a spill or breakage of a container with this compound:

  • Assess the Situation: Prioritize the safety of laboratory personnel.

  • Containment: If safe to do so, contain the spill using appropriate spill kits.

  • Cleanup: Follow your laboratory's specific standard operating procedures (SOPs) for cleaning up chemical spills.

  • Documentation: If any of the substance is not recoverable, the circumstances of the spill and the quantity lost must be documented in the inventory records and signed by witnesses. Recoverable contaminated material must be disposed of as waste following the procedures outlined above.[11]

This compound Disposal Workflow

Dibutylone_Disposal_Workflow cluster_prep Preparation & Identification cluster_method Disposal Method Selection cluster_reverse Reverse Distributor Protocol cluster_onsite On-Site Destruction Protocol start Unwanted this compound Identified for Disposal confirm_schedule Confirm this compound is a DEA Schedule I Substance start->confirm_schedule consult_ehs Consult Institutional EHS & Review Regulations (Federal, State, Local) confirm_schedule->consult_ehs decision Choose Disposal Method consult_ehs->decision reverse_distributor Option 1: Reverse Distributor decision->reverse_distributor Preferred Method onsite_destruction Option 2: On-Site Destruction decision->onsite_destruction Alternative contact_rd Contact DEA-Registered Reverse Distributor reverse_distributor->contact_rd witnesses Two Authorized Witnesses Present onsite_destruction->witnesses incineration_prep Prepare for Incineration via EHS onsite_destruction->incineration_prep doc_rd Complete DEA Form 222 contact_rd->doc_rd package_rd Package & Transfer this compound doc_rd->package_rd record_rd Retain Transfer Records for ≥ 2 Years package_rd->record_rd end Disposal Complete & Documented record_rd->end chemical_destruction Perform Chemical Destruction (e.g., Activated Carbon Kit) witnesses->chemical_destruction doc_onsite Complete DEA Form 41 chemical_destruction->doc_onsite incineration_prep->doc_onsite record_onsite Retain Destruction Records for ≥ 2 Years doc_onsite->record_onsite record_onsite->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Handling Protocols for Dibutylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutylone (bk-DMBDB) is a stimulant drug of the cathinone class and is classified as a Schedule I controlled substance in the United States.[1] As a potent psychoactive research chemical, stringent safety measures are imperative to ensure the well-being of laboratory personnel and to maintain regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following PPE is recommended:

  • Respiratory Protection: A properly fitted respirator is the most critical piece of PPE when working with powdered this compound to protect against airborne particles.

  • Eye Protection: Chemical safety goggles should be worn at all times to shield the eyes from dust and potential splashes.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that some glove materials can be quickly penetrated by chemicals, it is advisable to double-glove.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn over long-sleeved shirts and full-length pants to protect the skin.

  • Footwear: Closed-toe shoes with non-slip soles are required to prevent slips and protect from spills.

II. Operational Plan for Handling this compound

Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.

A. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risks.

  • Containment: For transfers of powder, flexible containment options like single-use transfer bags or continuous liners can provide a sealed path, protecting both the operator and the environment.[2]

B. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct these procedures within a chemical fume hood. Use dedicated, clearly labeled spatulas and weighing containers.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

III. Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₁₃H₁₇NO₃
Molar Mass 235.28 g/mol [1][3]
CAS Number 802286-83-5[1]
Appearance Crystalline solid
Storage Temperature -20°C[4][5]

IV. Spill Response Plan

In the event of a this compound spill, a clear and immediate response is critical to contain the material and protect personnel.

Spill_Response_Workflow cluster_spill This compound Spill Response cluster_minor_spill Minor Spill Response (Trained Personnel) cluster_major_spill Major Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Lab Supervisor & EHS Evacuate->Notify Secure Secure the Area (Restrict Access) Notify->Secure Assess Assess Spill Severity (EHS & Supervisor) Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Await_EHS Await EHS Response Team Assess->Await_EHS Major Spill Contain Contain Spill with Absorbent Material Don_PPE->Contain Clean Clean Area with Appropriate Solvent Contain->Clean Dispose_Minor Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose_Minor Decontaminate Professional Decontamination Await_EHS->Decontaminate Dispose_Major Dispose of Waste via Licensed Contractor Decontaminate->Dispose_Major

Caption: Workflow for responding to a this compound spill.

V. Disposal Plan

As a Schedule I controlled substance, the disposal of this compound must be handled with strict adherence to federal and institutional regulations to prevent diversion.[6][7][8]

  • Prohibited Disposal Methods: Do not dispose of this compound by washing it down the sink or mixing it with general laboratory waste.[6][7][8] Methods such as wasting into animals or onto absorbent pads are also unacceptable for recoverable amounts.[6]

  • Reverse Distributor: The recommended method for the disposal of expired, unwanted, or contaminated this compound is through a DEA-registered reverse distributor.[6][9] Your institution's Environmental Health & Safety (EHS) department can facilitate this process.

  • Documentation: All disposals of controlled substances must be meticulously documented. For Schedule I and II substances, a DEA Form 222 is required for transfer to a reverse distributor.[6][9] These records must be maintained for a minimum of five years.[9]

  • Empty Containers: Non-recoverable residual amounts of this compound in empty containers may be discarded in a biohazard sharps container, provided the container's balance is zeroed out on the usage log.[6]

By implementing these safety and logistical protocols, research facilities can mitigate the risks associated with handling the potent research chemical this compound, ensuring a safe environment for all personnel and maintaining compliance with all applicable regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.